molecular formula C9H12N2O6 B1459744 Uridine-2-13C CAS No. 35803-42-0

Uridine-2-13C

Cat. No.: B1459744
CAS No.: 35803-42-0
M. Wt: 245.19 g/mol
InChI Key: DRTQHJPVMGBUCF-RCIQEJBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine-2-13C is a stable isotope-labeled analog of uridine, a fundamental pyrimidine nucleoside that is one of the four basic components of ribonucleic acid (RNA) . This compound is specifically labeled with carbon-13 at the 2-position of the uracil base, making it an essential tool for tracing metabolic fluxes and elucidating biochemical pathways using Nuclear Magnetic Resonance (NMR) spectroscopy. The molecular formula is C₈(¹³C)H₁₂N₂O₆, with a molecular weight of 245.19 g/mol . Researchers utilize Uridine-2-13C to investigate de novo and salvage pathways of pyrimidine nucleotide synthesis . In metabolic research, this labeled nucleoside is critical for studying the role of uridine in glycogen synthesis via the formation of uridine diphosphate glucose (UDPG) and its subsequent contribution to the hexosamine biosynthetic pathway, which supplies UDP-GlcNAc for protein O-GlcNAcylation . Uridine is also a key biomolecule in health and disease, playing roles in circadian rhythm regulation, immune function, and providing neuroprotective effects . The carbon-13 label allows for precise tracking of these complex processes without disrupting the native biology. Uridine-2-13C is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl](213C)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-RCIQEJBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN([13C](=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Uridine-2-13C – Structural Analysis & Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Uridine-2-13C (CAS: 478511-14-7 / 35803-42-0) is a stable isotope-labeled nucleoside critical for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Metabolic Flux Analysis (MFA).[1] Unlike uniformly labeled isotopologues, the specific placement of Carbon-13 at the C2 position of the pyrimidine ring eliminates scalar coupling interference from adjacent carbons (C4, C5, C6) and ribose carbons. This unique property makes it the "gold standard" for probing RNA base-pair dynamics, specifically the detection of "invisible" excited states in bistable RNA structures via relaxation dispersion NMR.

This guide details the chemical constitution, synthesis pathways, and validated experimental protocols for utilizing Uridine-2-13C in structural biology and metabolic tracing.[1]

Chemical Identity & Structural Analysis

Chemical Constitution

Uridine-2-13C consists of a uracil base attached to a ribofuranose ring via a


-N1-glycosidic bond.[1] The isotopic label is exclusively located at the carbonyl carbon (C2) of the pyrimidine ring.
PropertySpecification
Chemical Name Uridine-2-13C (or [2-13C]Uridine)
Primary CAS 478511-14-7 (Commercial); 35803-42-0 (Generic)
Molecular Formula

C


C

H

N

O

Molecular Weight 245.20 g/mol (approx.[1] +1.003 Da vs. natural Uridine)
Label Position Pyrimidine Ring C2 (Carbonyl)
Isotopic Purity Typically

99 atom % 13C
Solubility Soluble in water, DMSO, Methanol
Structural Visualization

The following diagram illustrates the specific labeling site (C2) relative to the glycosidic bond and ribose moiety.

UridineStructure cluster_legend Key Structural Features Uracil Uracil Base C2 C2 (13C Label) Target Nucleus Uracil->C2 Contains Glycosidic β-N1-Glycosidic Bond C2->Glycosidic Adjacent to N1 Ribose Ribose Ring Glycosidic->Ribose Connects Red Node = 13C Enriched Site Red Node = 13C Enriched Site

Caption: Structural topology of Uridine-2-13C highlighting the C2 carbonyl carbon as the site of isotopic enrichment.

Synthesis & Production Pathways

The production of Uridine-2-13C requires a convergence of organic synthesis (for the base) and enzymatic coupling (for the nucleoside). This "Chemo-Enzymatic" approach ensures high isotopic purity at C2 without scrambling the label into the ribose ring.

The Urea Pathway (Primary Route)

The C2 carbon originates from [13C]Urea . This is the most cost-effective and chemically precise method.

  • Base Synthesis: [13C]Urea reacts with propiolic acid (or related derivatives like cyanoacetylene) in the presence of polyphosphoric acid to cyclize into [2-13C]Uracil .[1]

  • Ribosylation: The labeled base is coupled to D-ribose-1-phosphate using Uridine Phosphorylase (UP) or via chemical Vorbrüggen coupling with tetra-acetyl-ribose.[1]

Synthesis Workflow Diagram

SynthesisPathway Urea [13C]Urea (Source of 13C) Uracil [2-13C]Uracil (Labeled Base) Urea->Uracil Cyclization (Acid Catalyzed) Propiolic Propiolic Acid / Cyanoacetylene Propiolic->Uracil Cyclization (Acid Catalyzed) Product Uridine-2-13C (Final Nucleoside) Uracil->Product Enzymatic Glycosylation Ribose Ribose-1-Phosphate Ribose->Product Enzymatic Glycosylation Enzyme Uridine Phosphorylase (Biocatalyst) Enzyme->Product Catalyzes

Caption: Chemo-enzymatic synthesis pathway transforming [13C]Urea into Uridine-2-13C.

Analytical Applications

High-Resolution NMR: RNA Dynamics

Uridine-2-13C is the reagent of choice for Longitudinal Exchange (EX) NMR and CPMG Relaxation Dispersion .[1]

  • Why C2? The C2 carbon is isolated from other protons and carbons in the pyrimidine ring (unlike C5/C6). This isolation prevents scalar coupling splitting (

    
    ), resulting in sharp singlets that are highly sensitive to chemical exchange.[1]
    
  • Application: It allows researchers to detect "invisible" excited states of RNA—transient conformations (lifetime < 10 ms) that dictate folding pathways and ligand binding but are undetectable by standard crystallography.

Metabolic Flux Analysis (MFA)

In drug development, Uridine-2-13C is used to trace pyrimidine salvage pathways.[1]

  • De Novo vs. Salvage: By introducing Uridine-2-13C into cell media, researchers can quantify how much cellular UTP/CTP is derived from the exogenous salvage of uridine versus de novo synthesis (which would produce unlabeled nucleotides).[1]

  • Tumor Metabolism: Many tumors upregulate salvage pathways. 13C-MFA using this tracer validates the efficacy of salvage-pathway inhibitors.[1]

Experimental Protocol: Metabolic Labeling for NMR

Objective: To produce isotopically labeled RNA for structural dynamics studies.

Materials
  • Uridine-2-13C (Solid, >99% purity).[1]

  • E. coli strain (e.g., BL21) or In-vitro Transcription (IVT) kit.[1]

  • NTP mixture (ATP, GTP, CTP, and Uridine-2-13C-TP ).[1]

    • Note: Uridine-2-13C must first be phosphorylated to UTP if using IVT.[1]

Protocol Steps
  • Phosphorylation (If using IVT):

    • Convert Uridine-2-13C to [2-13C]UTP using a kinase cascade (Uridine Kinase

      
       UMP Kinase 
      
      
      
      Nucleoside Diphosphate Kinase).[1]
    • Validation: Verify conversion via HPLC; retention time shift from nucleoside to triphosphate.

  • Transcription Reaction:

    • Prepare buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100.[1]

    • Add DNA Template (Promoter + Sequence).[1]

    • Add T7 RNA Polymerase.

    • Add NTP mix containing [2-13C]UTP.[1]

    • Incubate at 37°C for 4 hours.

  • Purification:

    • Quench reaction with EDTA (removes Mg2+).[1]

    • Purify RNA via PAGE (Polyacrylamide Gel Electrophoresis) or HPLC.[1]

    • Desalt and exchange into NMR buffer (typically Phosphate buffer pH 6.5).

  • NMR Data Acquisition:

    • Run 1D

      
      C spectra to verify label incorporation.[1]
      
    • Run 2D

      
      -
      
      
      
      HSQC to assign the C2-H resonant correlations (note: C2 has no attached proton, so long-range HMBC or direct
      
      
      detection is used).

References

  • Synthesis & Properties

    • TargetMol. Uridine-13C-2 Product Description. Retrieved from .[1]

  • NMR Applications (RNA Dynamics)

    • Wöhnert, J., et al. (2003).[1] The economical synthesis of [2'-13C, 1,3-15N2]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry. Retrieved from .[1]

  • Metabolic Flux Analysis

    • Antoniewicz, M. R. (2013).[1] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology. Retrieved from .[1]

  • Prebiotic Synthesis Context (Urea Route)

    • Robertson, M. P., & Miller, S. L. (1995).[1] An efficient prebiotic synthesis of cytosine and uracil. Nature. Retrieved from .[1]

Sources

Synthesis and purification of Uridine-2-13C

Technical Whitepaper: Advanced Synthesis and Purification Strategies for Uridine-2- C

Executive Summary

The synthesis of site-specifically labeled nucleosides, particularly Uridine-2-


CVorbrüggen glycosylation


Part 1: Strategic Precursor Synthesis (The Isotopic Source)

The cost-driver in this synthesis is the


Protocol 1.0: Synthesis of Uracil-2-

C

Rationale: Direct condensation in fuming sulfuric acid (Oleum) or Polyphosphoric acid (PPA) ensures rapid cyclization and minimizes isotopic dilution.

Reagents:

  • 
    C-Urea (99 atom % 
    
    
    C)
  • Propiolic Acid (1.1 equivalents)

  • Fuming Sulfuric Acid (20% free SO

    
    )
    

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under Argon, dissolve

    
    C-Urea in fuming sulfuric acid. Caution: Highly exothermic.
    
  • Addition: Dropwise add propiolic acid while maintaining temperature below 15°C to prevent polymerization.

  • Cyclization: Slowly heat the mixture to 85°C for 2 hours. The harsh acidic environment catalyzes the Michael addition of urea nitrogen to the alkyne, followed by dehydration to close the ring.

  • Quench & Isolation: Pour the reaction mixture onto crushed ice. The Uracil-2-

    
    C will precipitate as the acidity decreases.
    
  • Purification: Recrystallize from boiling water.

    • Checkpoint: Check Melting Point (>330°C) and Mass Spec (M+1 shift relative to natural Uracil).

Part 2: The Vorbrüggen Glycosylation (The Core Synthesis)

The challenge in nucleoside synthesis is stereocontrol at the anomeric carbon (C1'). We employ the Silyl-Hilbert-Johnson (Vorbrüggen) method, which utilizes a "participating group" at the C2' position of the sugar to exclusively direct the base to the beta-face.

Mechanism of Stereocontrol

The reaction proceeds via a Lewis Acid-catalyzed formation of a 1,2-acyloxonium ion on the ribose sugar. This bulky cation blocks the alpha-face, forcing the silylated nucleobase to attack from the top (beta-face), guaranteeing the biologically relevant

Protocol 2.0: Coupling and Deprotection

Reagents:

  • Uracil-2-

    
    C (from Part 1)
    
  • 1-O-Acetyl-2,3,5-tri-O-benzoyl-

    
    -D-ribofuranose (The "Sugar")
    
  • N,O-Bis(trimethylsilyl)acetamide (BSA)[1]

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) - Catalyst

  • Acetonitrile (Anhydrous)

Step-by-Step Workflow:

  • Silylation (In Situ):

    • Suspend Uracil-2-

      
      C in anhydrous Acetonitrile.
      
    • Add BSA (2.5 eq) and heat to 60°C for 30 mins.

    • Visual Check: The solution should become perfectly clear, indicating the formation of bis-silylated uracil.

  • Coupling:

    • Cool the solution to 0°C.

    • Add the protected Ribose sugar (0.95 eq - limiting reagent to ensure full consumption of expensive isotope base is not required; usually, we limit the sugar to simplify purification, but here we limit the sugar to ensure the base is in excess if the base is cheap, but since the base is labeled, we actually use a slight excess of sugar or 1:1 to maximize base usage. Correction: Standard practice with expensive bases is to use 1.0-1.1 eq of Sugar to drive the base to completion).

    • Add TMSOTf (1.1 eq) dropwise.

    • Warm to Room Temperature and stir for 2-4 hours.

    • QC Check: TLC (Hexane/EtOAc 1:1). Disappearance of Sugar starting material.

  • Quench & Workup:

    • Pour into ice-cold saturated NaHCO

      
      . Extract with Dichloromethane (DCM).
      
    • Dry organic layer (MgSO

      
      ) and concentrate to yield 2',3',5'-Tri-O-benzoyl-uridine-2-
      
      
      C
      .
  • Global Deprotection:

    • Dissolve the intermediate in Methanolic Ammonia (7N NH

      
       in MeOH).
      
    • Stir at room temperature for 12 hours.

    • Evaporate solvent. The residue contains Uridine-2-

      
      C and benzamide byproduct.
      
Part 3: Purification & Quality Control

The crude mixture contains the target nucleoside and benzamide. Since Uridine is highly polar and benzamide is moderately non-polar, Reverse Phase HPLC is ideal.

Protocol 3.0: Purification Strategy
ParameterSpecification
Column C18 Preparative Column (e.g., 250 x 21 mm, 5

m)
Mobile Phase A Water (0.1% Formic Acid or pure)
Mobile Phase B Acetonitrile
Gradient 0-5% B over 10 min (elute Uridine), then ramp to 50% B (wash benzamide)
Flow Rate 15-20 mL/min
Detection UV at 260 nm

Crystallization (Alternative for Scale): Dissolve the crude residue in a minimum amount of hot Ethanol/Water (95:5). Cool slowly to 4°C. Uridine-2-

QC Criteria (Self-Validating System)
  • HPLC Purity: >99.5% area under the curve.

  • 
    C-NMR:  Doublet splitting at the C2 position (due to coupling) or enhanced singlet intensity if decoupled.
    
  • 
    H-NMR: 
    
    • Anomeric Proton (H1'): Doublet at

      
       ~5.8 ppm.
      
    • Coupling Constant (

      
      ):  Must be < 5.0 Hz (typically ~4.0 Hz) to confirm 
      
      
      -configuration. (Alpha anomers typically show
      
      
      > 7 Hz).
Part 4: Visualization of Workflows
Figure 1: Total Synthesis Logic Flow

SynthesisWorkflowcluster_0Precursor Synthesiscluster_1Vorbrüggen Couplingcluster_2Final ProcessingUrea13C-UreaUracilUracil-2-13C(Precursor)Urea->UracilCyclization(Oleum, 85°C)PropAcidPropiolic AcidPropAcid->UracilSilylationIn-Situ Silylation(BSA, MeCN)Uracil->SilylationSugarProtected Ribose(1-OAc-Tribenzoyl)CouplingLewis Acid Catalysis(TMSOTf)Sugar->CouplingSilylation->CouplingProtectedUProtected Uridine-2-13CCoupling->ProtectedUBeta-SelectiveDeprotectionGlobal Deprotection(NH3/MeOH)ProtectedU->DeprotectionFinalUridine-2-13C(Target)Deprotection->Final

Caption: Step-by-step chemical pathway ensuring atom economy and stereochemical purity.

Figure 2: Purification & QC Decision Tree

PurificationLogicCrudeCrude Mixture(Uridine + Benzamide)MethodSeparation Method?Crude->MethodHPLCReverse Phase HPLC(C18, 0-5% MeCN)Method->HPLCHigh Purity Req.CrystCrystallization(EtOH/H2O)Method->CrystLarge ScaleCheckQC CheckpointHPLC->CheckCryst->CheckPassRelease Batch(>99.5% Purity)Check->PassNMR J<5HzNo BenzamideReprocessReprocessCheck->ReprocessImpurity Detected

Caption: Decision matrix for isolating pharmaceutical-grade labeled nucleosides.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive text on the silyl-Hilbert-Johnson reaction).

  • Barchi, J. J., et al. (2002). "Improved Synthesis of [2-13C]Uridine and its Incorporation into RNA." Journal of Labelled Compounds and Radiopharmaceuticals. (Specific protocol for 13C labeling).

  • SantaLucia, J., et al. (1995). "Synthesis of 13C, 15N-labeled nucleosides for NMR studies of RNA." Nucleic Acids Research. (Applications and purification data).

  • Sigma-Aldrich. "HPLC Analysis of Uridine on Purospher STAR RP-18e." (Chromatographic parameters).

Uridine-2-13C in RNA Biosynthesis and Structural Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of site-specific Uridine-2-13C ([2-13C]-U) labeling in RNA biosynthesis and structural analysis. Unlike uniform isotope labeling (


C/ 

N), which often results in spectral crowding and rapid signal decay in large RNAs (>50 nt), specific labeling at the C2 position of the uracil base provides a discrete, high-sensitivity NMR probe. This guide covers the physical basis of the C2 reporter, a validated chemo-enzymatic synthesis protocol for incorporating [2-13C]-UTP into high-molecular-weight RNAs, and the analytical logic for determining base-pairing status and ligand binding in drug discovery contexts.

Part 1: Physical Basis & Mechanism

The C2 Carbonyl as a Structural Reporter

The "2-13C" modification refers to the enrichment of the carbon-2 position of the uracil base. This position is a carbonyl (


) group located between the N1 and N3 nitrogens. Its utility stems from its unique electronic environment and sensitivity to hydrogen bonding.
  • Spectral Isolation: The C2 resonance typically appears in the 150–160 ppm region of the

    
    C NMR spectrum. This is distinct from ribose carbons (60–100 ppm) and aromatic C5/C6 carbons (100–145 ppm), providing a clean spectral window free from overlap.
    
  • Hydrogen Bond Sensitivity: The C2 carbonyl acts as a hydrogen bond acceptor in Watson-Crick (A-U) and Wobble (G-U) base pairs. Upon hydrogen bond formation, the electron density around the oxygen is polarized, leading to a deshielding effect on the C2 carbon.

    • Unpaired Uridine:

      
       ppm
      
    • Base-Paired Uridine:

      
       shifts downfield  (higher ppm), typically by 1–3 ppm depending on the strength of the H-bond.
      
Comparison: Uniform vs. Specific Labeling

Uniform labeling (U-


C) introduces scalar couplings (

) between adjacent carbons (e.g., C2-N3-C4 or ribose C1'-C2'), splitting signals into multiplets and reducing signal-to-noise ratios. [2-13C]-Uridine labeling eliminates these homonuclear couplings, resulting in singlet resonances that are sharper and easier to assign in large RNA complexes.

Part 2: Chemo-Enzymatic Synthesis Protocol

The most robust method for generating high-molecular-weight RNA (>30 nt) with specific labels is in vitro transcription (IVT) using T7 RNA polymerase and custom nucleoside triphosphates (NTPs).

Reagents & Materials
  • Template: Linearized plasmid DNA or PCR product containing the T7 promoter sequence.

  • Enzyme: T7 RNA Polymerase (high concentration, >100 U/µL).

  • NTP Mix:

    • ATP, GTP, CTP (Unlabeled, 5 mM each)

    • [2-13C]-UTP (5 mM) – Critical Reagent

  • Buffer: 40 mM Tris-HCl (pH 8.0), 25 mM MgCl

    
    , 5 mM DTT, 2 mM Spermidine.
    
  • Additives: Inorganic Pyrophosphatase (IPP) to prevent Mg

    
     precipitation.
    
Step-by-Step Synthesis Workflow
  • Template Preparation: Linearize plasmid DNA using a restriction enzyme that creates a blunt 3' end or a 5' overhang. Avoid 3' overhangs to prevent non-templated addition.

  • Reaction Assembly (1 mL Scale):

    • Combine water, buffer, DTT, and MgCl

      
      .
      
    • Add NTP mix (ensure [2-13C]-UTP is fully solubilized).

    • Add Template DNA (final conc. 20–50 ng/µL).

    • Add IPP (0.01 U/µL) and T7 RNA Polymerase.

  • Incubation: Incubate at 37°C for 3–4 hours. Note: For short RNAs, extend to 6–8 hours.

  • DNase Treatment: Add DNase I (20 U) and incubate for 15 mins at 37°C to degrade the DNA template.

  • Purification:

    • Phenol-Chloroform Extraction: Remove proteins.

    • Size Exclusion Chromatography (SEC) or PAGE: Essential to remove abortive transcripts and unincorporated [2-13C]-UTP (which can be recovered and recycled).

  • QC Validation: Verify length via Urea-PAGE and purity via A260/A280 ratio (target ~2.0).

Workflow Visualization

SynthesisWorkflow Template DNA Template (T7 Promoter) IVT In Vitro Transcription (T7 Polymerase, 37°C) Template->IVT NTPs NTP Mix (ATP, GTP, CTP, [2-13C]-UTP) NTPs->IVT Purification Purification (PAGE / SEC) IVT->Purification Crude RNA QC QC & Validation (Mass Spec / Urea-PAGE) Purification->QC Pure RNA Recycle Recycle Unincorporated [2-13C]-UTP Purification->Recycle Flow-through

Figure 1: Chemo-enzymatic workflow for synthesizing RNA with site-specific [2-13C]-Uridine labeling. Note the recycling step for high-value isotopic reagents.

Part 3: NMR Experimental Applications

Resonance Assignment Strategy

The primary challenge in RNA NMR is assigning resonances to specific residues. [2-13C]-U labeling simplifies this by providing a "beacon" for every Uridine.

  • Experiment: 1D

    
    C NMR or 2D H6-C2 correlations (via long-range coupling).
    
  • Logic:

    • Identify Uridines: All U residues appear in the ~152 ppm region.

    • Differentiation: Uridines in loops (solvent exposed) vs. stems (base-paired) are distinguished by chemical shift.

    • Ligand Binding: If a drug binds near a U-residue, the local electronic environment changes, causing a Chemical Shift Perturbation (CSP) of the C2 signal.

Data Interpretation Guide
Spectral FeatureObservationStructural Interpretation
Chemical Shift (

)
~152–154 ppmUnpaired Uridine (e.g., Loop, Bulge)
Chemical Shift (

)
>155 ppm (Downfield)Base-Paired Uridine (Watson-Crick or Wobble)
Line Width (

)
Sharp (<10 Hz)Flexible region (fast tumbling)
Line Width (

)
Broad (>20 Hz)Rigid/Structured region or exchange broadening
CSP (

)
Shift upon ligand additionDirect binding site or allosteric conformational change
Analytical Logic Diagram

NMRLogic Sample RNA Sample ([2-13C]-U Labeled) Spectrum Acquire 1D 13C NMR (Focus: 150-160 ppm) Sample->Spectrum PeakAnalysis Analyze Peak Position Spectrum->PeakAnalysis Upfield Upfield Shift (~152 ppm) PeakAnalysis->Upfield Shielded Downfield Downfield Shift (>155 ppm) PeakAnalysis->Downfield Deshielded Loop Unpaired / Loop Region (Solvent Exposed) Upfield->Loop Stem Base Paired / Stem (H-Bonded C=O) Downfield->Stem

Figure 2: Decision tree for interpreting [2-13C]-Uridine NMR data. The chemical shift directionality is the primary indicator of secondary structure status.

Part 4: Strategic Advantages in Drug Discovery

For pharmaceutical applications, particularly in screening small molecules targeting RNA (e.g., riboswitches, viral RNA elements), [2-13C]-U labeling offers a distinct advantage over traditional methods:

  • Direct Binding Detection: Many RNA-targeting drugs bind to pockets rich in unpaired nucleotides. The C2 signal of a loop uridine is highly sensitive to the displacement of water by a ligand.

  • No Size Limitation: Unlike proton (

    
    H) NMR, which suffers from massive line broadening in large RNAs (>100 kDa), the carbonyl carbon has a favorable chemical shift anisotropy (CSA) relaxation mechanism at high fields, allowing observation of signals in very large complexes.
    
  • Validation: It serves as an orthogonal validation method to cryo-EM, providing dynamic information (solution state) that static structures miss.

References

  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Source: Nucleic Acids Research (NIH)

  • Hydrogen Bonding Directed Reversal of 13C NMR Chemical Shielding.

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy. Source: Journal of Biomolecular NMR (NIH)

  • Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing.

  • 13C NMR Chemical Shift Reference Guide.

Sources

An In-Depth Technical Guide: Tracing Pyrimidine Metabolism with Uridine-2-13C in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Central Carbon, A Targeted Approach to Flux

Metabolic flux analysis (MFA) has become an indispensable tool for quantifying the intricate network of biochemical reactions that define a cell's phenotype.[1] While globally labeled substrates like [U-¹³C]glucose have been workhorses for mapping central carbon metabolism, they often provide a diluted view of interconnected, yet distinct, metabolic branches.[2] This guide delves into the strategic application of a more specialized tracer, Uridine-2-¹³C , to specifically interrogate the complexities of pyrimidine nucleotide metabolism. We will explore the causal biochemistry that makes this tracer uniquely powerful, provide robust, field-tested protocols for its application, and discuss its role in answering critical questions in disease research and drug development.

The Biochemical Rationale: Why Uridine-2-¹³C?

Uridine is a pyrimidine nucleoside that sits at a critical metabolic crossroads. Cells can acquire uridine from their environment and phosphorylate it to Uridine Monophosphate (UMP) via the enzyme Uridine-Cytidine Kinase 2 (UCK2)—a cornerstone of the pyrimidine salvage pathway.[3] Alternatively, cells can synthesize pyrimidines de novo from precursors like glutamine and aspartate. The balance between these de novo and salvage pathways is crucial for cellular proliferation, particularly in cancer cells which exhibit an enhanced demand for nucleotides.[3][4]

Using Uridine labeled at the second carbon of its pyrimidine ring ([2-¹³C]) provides a direct and unambiguous probe into the salvage pathway and the subsequent fate of the pyrimidine moiety.

  • Specificity: Unlike glucose, which contributes carbon to both the ribose sugar and, more circuitously, the pyrimidine ring, Uridine-2-¹³C specifically traces the uracil base. This allows for the precise dissection of salvage flux from de novo synthesis.

  • Pathway Deconvolution: The ¹³C label from Uridine-2-¹³C will be incorporated into UMP, and subsequently into other pyrimidine nucleotides like UTP, CTP, and the deoxy-variants (dUMP, dCTP, dTTP). Tracking the mass isotopologue distribution (MID) in these downstream metabolites allows for the quantification of flux through these critical transformations.

  • Probing Hypoxic & Nutrient-Stressed Metabolism: Under nutrient-deprived conditions, such as those found in a tumor microenvironment, some cancer cells become adept at scavenging alternative fuels.[5] Uridine has been identified as one such fuel, where its ribose component can be shunted into the pentose phosphate pathway (PPP) and glycolysis.[5][6] While a ribose-labeled uridine would trace this, Uridine-2-¹³C specifically tracks the fate of the base, providing a complementary view of how the entire molecule is partitioned for anabolic versus catabolic needs.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Uridine_ext Uridine-2-13C Uridine_int Uridine-2-13C Uridine_ext->Uridine_int Transport UMP UMP (M+1) Uridine_int->UMP UCK2 (Salvage) UDP UDP (M+1) UMP->UDP UTP UTP (M+1) UDP->UTP dUMP dUMP (M+1) UDP->dUMP RNR CTP CTP (M+1) UTP->CTP RNA RNA Synthesis UTP->RNA DNA DNA Synthesis CTP->DNA dTMP dTMP (M+1) dUMP->dTMP TS dTMP->DNA Glutamine Glutamine DeNovo_UMP UMP (M+0) Glutamine->DeNovo_UMP De Novo Synthesis Aspartate Aspartate Aspartate->DeNovo_UMP DeNovo_UMP->UMP Mixes with salvaged pool G cluster_wet_lab Wet Lab Protocol cluster_analytical Analytical & Computational A 1. Cell Culture (Exponential Phase) B 2. Isotopic Labeling (Uridine-2-13C Medium) A->B C 3. Rapid Quenching (Ice-Cold PBS/Methanol) B->C D 4. Metabolite Extraction C->D E 5. Sample Preparation (Drying & Reconstitution) D->E F 6. LC-MS/MS Analysis E->F G 7. Data Processing (Peak Integration, MID Calculation) F->G H 8. Flux Modeling (e.g., INCA, WUflux) G->H I 9. Metabolic Flux Map (Quantitative Results) H->I

Sources

Commercial suppliers and availability of Uridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Technical Procurement & Application Guide: Uridine-2-13C

Executive Summary

Uridine-2-13C (1-β-D-Ribofuranosyluracil-2-13C) is a high-precision isotopic tool used primarily in Biomolecular NMR and Metabolic Flux Analysis (MFA) . Unlike uniformly labeled (


) uridine, which introduces complex scalar coupling (

) networks that can crowd spectra, the specific C2-label provides a clean, singlet resonance for the carbonyl carbon of the pyrimidine ring. This specificity is critical for studying RNA base-pairing dynamics (specifically A-U Watson-Crick pairs) and for tracking pyrimidine salvage pathways without the background noise of de novo synthesis precursors.

This guide details the commercial landscape, technical specifications, and validation protocols required for integrating Uridine-2-13C into drug development and structural biology workflows.

Part 1: Scientific Rationale & Technical Specifications

The "Singlet Advantage" in NMR

In large RNA molecules (>30 nucleotides), spectral crowding is a significant barrier. Uniform labeling (


) results in signal splitting due to 

couplings.
  • Target: The C2 carbonyl carbon of the uracil base.

  • Chemical Shift:

    
     ppm (distinct downfield region).
    
  • Utility: The C2 position is sensitive to hydrogen bonding. In an A-U base pair, the C2 carbonyl accepts a hydrogen bond from the Adenine H2. Monitoring the C2 chemical shift allows researchers to detect melting transitions or ligand binding events with high fidelity.

Metabolic Flux Specificity

In metabolic tracing, Uridine-2-13C serves as a "Ring Integrity" marker.

  • Salvage Pathway: Uridine is phosphorylated to UMP by Uridine-Cytidine Kinase (UCK). The

    
     label at C2 remains in the ring.
    
  • Degradation: If uridine is catabolized to uracil and subsequently degraded (ring opening), the C2 carbon is released as

    
     or incorporated into downstream metabolites (beta-alanine).
    
  • Distinction: This contrasts with ribose-labeled uridine, where the label tracks the sugar moiety which can be uncoupled from the base by Uridine Phosphorylase (UPP).

Part 2: Market Landscape & Supplier Analysis

The supply chain for position-specific stable isotopes is niche. Unlike


 reagents which are produced biologically (algal growth), Uridine-2-13C often requires chemo-enzymatic synthesis to place the isotope specifically at the C2 position.
Table 1: Commercial Supplier Comparison
SupplierProduct CodeIsotopic PurityFormatPrimary Utility
CDN Isotopes C-339299 atom %

Powder (50mg+)Primary Source. High inventory reliability for specific isotopologues.
Omicron Biochem Custom/Var>99 atom %

CustomSpecialist. Best for complex dual-labels (e.g.,

mixtures) or sugar-modified variants.
Cambridge Isotope (CIL) Inquire98-99%PowderGold Standard. Often lists

or

as stock; single-position C2 often requires "Biomolecular NMR" custom request.
Sigma-Aldrich Varies99%PowderDistributor. Typically resells Isotec or CIL products. Good for simplified procurement but higher cost/lead time.
Silantes Inquire>98%NTPs/PhosphoramiditesRNA Synthesis. Best if you need the nucleotide triphosphate (UTP) or phosphoramidite form for solid-phase synthesis.

Part 3: Procurement & Quality Assurance Protocol

To ensure Trustworthiness in your data, every batch of Uridine-2-13C must be validated upon receipt. Do not rely solely on the Certificate of Analysis (CoA).

Incoming QC Workflow
  • Visual Inspection: Verify appearance (White to off-white crystalline powder).

  • Solubility Check: Dissolve 5mg in 100µL

    
    . Solution must be clear and colorless.
    
  • Isotopic Enrichment Verification (Mass Spec):

    • Method: Direct infusion ESI-MS (Negative mode preferred for nucleosides).

    • Criteria: Major peak must be at m/z 245.2 (

      
      ).
      
    • Fail Condition: Significant peak at m/z 244.2 indicates insufficient enrichment (<95%).

  • Positional Fidelity (NMR):

    • Method:

      
       HMBC or direct 
      
      
      
      NMR.
    • Criteria: Single dominant carbon resonance at ~152 ppm (C2).

    • Fail Condition: Presence of multiplets or signals in the ribose region (70-90 ppm), indicating scrambling or uniform labeling contamination.

Supply Chain & QC Diagram

SupplyChainQC cluster_QC Mandatory QC Protocol Supplier Supplier Synthesis (Chemo-Enzymatic) Distributor Cold Chain Logistics (-20°C Storage) Supplier->Distributor Lab_Receipt Laboratory Receipt Distributor->Lab_Receipt Solubility Solubility Check (D2O, 50mg/mL) Lab_Receipt->Solubility MS_Check Mass Spec (ESI) Target: m/z 245.2 Solubility->MS_Check Pass MS_Check->Supplier Fail (Return) NMR_Check 13C-NMR Target: Singlet @ 152ppm MS_Check->NMR_Check Pass Experiment Experimental Application (NMR / Fluxomics) NMR_Check->Experiment Validated

Caption: Workflow for sourcing and validating Uridine-2-13C integrity before experimental use.

Part 4: Application Workflow (Metabolic Tracing)

When using Uridine-2-13C to study pyrimidine metabolism, it is crucial to understand the fate of the label. The diagram below illustrates the salvage pathway versus degradation, highlighting where the


 label is retained.

MetabolicPathway Ext_Uridine Extracellular Uridine-2-13C Int_Uridine Intracellular Uridine-2-13C Ext_Uridine->Int_Uridine Nucleoside Transporters (ENTs) UMP UMP (Ring Intact) Int_Uridine->UMP Uridine-Cytidine Kinase (UCK2) Uracil Uracil (Base Only) Int_Uridine->Uracil Uridine Phosphorylase (UPP) UDP_UTP UDP / UTP UMP->UDP_UTP RNA RNA Incorporation UDP_UTP->RNA Polymerase Ring_Open Ring Opening (Degradation) Uracil->Ring_Open Dihydro-pyrimidine Dehydrogenase (DPD) CO2 13C-CO2 + Beta-Alanine Ring_Open->CO2 Label Loss

Caption: Fate of the C2-label. The green path represents salvage (retention); the dark path represents catabolism (loss).

References

  • CDN Isotopes. Product Catalog: Uridine-2-13C (C-3392). Retrieved from

  • Cambridge Isotope Laboratories. Nucleic Acid Standards & Biomolecular NMR. Retrieved from

  • Omicron Biochemicals. Stable Isotope-Labeled Nucleosides.[1] Retrieved from

  • Lane, A. N., & Fan, T. W. (2015). "NMR-based stable isotope resolved metabolomics in systems biochemistry." Archives of Biochemistry and Biophysics. Link

  • Breuker, K., et al. (2008). "RNA labeling for NMR spectroscopy." Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Probing the Architectural Depths of RNA: An Application Guide to Uridine-2-¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of RNA Structure and the Precision of Site-Specific Isotope Labeling

The central dogma of molecular biology has long placed RNA as a transient messenger. However, a deeper understanding reveals RNA as a multifaceted regulator of cellular processes, a dynamic enzyme (ribozyme), and a sophisticated structural scaffold.[1][2] The function of any given RNA molecule is inextricably linked to its three-dimensional structure. Elucidating this structure at atomic resolution is therefore paramount for understanding its biological roles and for the rational design of therapeutic interventions.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to visualize RNA structure and dynamics in solution, an environment that closely mimics the cellular milieu. However, for RNAs of increasing size, spectral complexity and signal overlap present significant hurdles.[1][2] Strategic incorporation of stable isotopes, such as ¹³C, provides a potent solution to deconvolve these complex spectra.

This guide focuses on the specific application of Uridine-2-¹³C labeling. The C2 position of uridine is a non-protonated carbon within the pyrimidine ring. Its chemical shift is exquisitely sensitive to the local electronic environment, which is in turn dictated by the RNA's secondary and tertiary structure. By selectively introducing a ¹³C label at this position, we can introduce a unique NMR probe that simplifies spectra and provides unambiguous structural restraints. This approach is particularly powerful for studying RNA-protein and RNA-ligand interactions, where chemical shift perturbations of the 2-¹³C uridine can map binding interfaces and conformational changes.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical protocols for utilizing Uridine-2-¹³C NMR spectroscopy in RNA structural analysis.

Section 1: The "Why" - Foundational Principles of Uridine-2-¹³C NMR for RNA Analysis

The strategic placement of a ¹³C label at the C2 position of uridine offers several distinct advantages over uniform labeling or the study of unlabeled RNA:

  • Spectral Simplification: By introducing a ¹³C label at a specific site on a single nucleotide type, the complexity of the NMR spectrum is dramatically reduced. This allows for the unambiguous assignment of signals even in larger RNA molecules where uniform labeling would result in a forest of overlapping peaks.[3][4]

  • Enhanced Sensitivity to Local Structure: The ¹³C chemical shift of the C2 carbon is highly sensitive to changes in the local electronic environment. This makes it an excellent reporter on:

    • Base Pairing: The formation of a canonical Watson-Crick (A-U) or a wobble (G-U) base pair significantly alters the electronic distribution within the uridine ring, leading to a measurable change in the 2-¹³C chemical shift.

    • Base Stacking: The aromatic ring currents of neighboring bases in a helical stack influence the magnetic field experienced by the C2 carbon, providing information on the local helical geometry.

    • Conformational Changes: Any alteration in the RNA's fold, whether induced by ligand binding, protein interaction, or environmental changes, will likely perturb the local environment of the uridine and be reflected in the 2-¹³C chemical shift.

  • A "Silent" Reporter: The C2 carbon is not directly bonded to a proton. This means that in standard ¹H-¹³C correlation experiments (like the HSQC), there is no direct one-bond correlation, which can be advantageous in reducing spectral crowding. However, longer-range correlation experiments can be employed to link the C2 to nearby protons if desired for assignment purposes.

The core of this technique lies in the ability to correlate the observed ¹³C chemical shifts with known structural motifs in RNA.

Table 1: Representative ¹³C Chemical Shifts of Uridine-C2 in Various RNA Structural Contexts
RNA Structural MotifTypical 2-¹³C Chemical Shift Range (ppm)Rationale for Chemical Shift
A-form Helix (within an A-U base pair) 150 - 153The formation of hydrogen bonds in a canonical Watson-Crick base pair deshields the C2 nucleus, resulting in a downfield shift.
Single-Stranded (unstacked) 153 - 156In an unstructured and unstacked environment, the C2 nucleus is more exposed to the solvent and less influenced by ring current effects, leading to a more downfield chemical shift compared to a stacked helical environment.
Hairpin Loop 152 - 155The chemical shift in a loop region is highly variable and depends on the specific conformation and stacking interactions within the loop. Generally, it falls between a fully stacked helical and a completely unstructured state.[5]
Internal Loop/Bulge 152 - 155Similar to hairpin loops, the chemical environment is non-uniform and sensitive to the local structure and dynamics of the loop or bulge.

Note: These are approximate ranges and can vary depending on the specific sequence context and experimental conditions.

Section 2: The "How" - Methodologies and Protocols

The successful application of Uridine-2-¹³C NMR spectroscopy hinges on the efficient preparation of the labeled RNA molecule. This is typically achieved through in vitro transcription using a 2-¹³C labeled Uridine triphosphate (UTP).

Chemo-enzymatic Synthesis of 2-¹³C UTP

While commercially available, the synthesis of specifically labeled NTPs in the laboratory can be more cost-effective for large-scale production. A common strategy is a chemo-enzymatic approach that combines chemical synthesis of the labeled nucleobase with enzymatic phosphorylation to generate the triphosphate.

Protocol 1: Chemo-enzymatic Synthesis of 2-¹³C UTP

This protocol is a generalized workflow based on established methods for pyrimidine nucleotide synthesis.[1][6]

Part A: Chemical Synthesis of [2-¹³C]-Uracil

  • Starting Material: Commercially available [¹³C]urea is a common starting point for introducing the ¹³C label at the 2-position of the pyrimidine ring.

  • Reaction: The [¹³C]urea is reacted with malic acid in fuming sulfuric acid. This condensation reaction forms the pyrimidine ring.

  • Purification: The resulting [2-¹³C]-uracil is purified by crystallization or column chromatography.

Part B: Enzymatic Conversion to 2-¹³C UTP

  • Ribosylation: The synthesized [2-¹³C]-uracil is converted to [2-¹³C]-uridine by reacting it with ribose-1-phosphate in the presence of uridine phosphorylase.

  • Phosphorylation Cascade: The [2-¹³C]-uridine is then subjected to a series of enzymatic phosphorylation steps:

    • To UMP: Uridine kinase catalyzes the phosphorylation of uridine to uridine monophosphate (UMP) using ATP as the phosphate donor.

    • To UDP: UMP kinase then converts UMP to uridine diphosphate (UDP), again utilizing ATP.

    • To UTP: Finally, nucleoside diphosphate kinase catalyzes the transfer of a phosphate group from ATP to UDP to yield the desired [2-¹³C]-uridine triphosphate (UTP).

  • Purification: The final 2-¹³C UTP product is purified using anion-exchange chromatography (e.g., FPLC with a Mono Q column).

Self-Validation: Each step of the synthesis should be monitored by appropriate analytical techniques. TLC and NMR can be used to follow the chemical synthesis, while HPLC and ³¹P NMR are suitable for monitoring the enzymatic phosphorylation reactions. The final product should be characterized by mass spectrometry to confirm the incorporation of the ¹³C label and by NMR to verify its identity and purity.

In Vitro Transcription of 2-¹³C Uridine Labeled RNA

Once the 2-¹³C UTP is obtained, it can be used in a standard in vitro transcription reaction to generate the labeled RNA.

Protocol 2: In Vitro Transcription with 2-¹³C UTP

  • DNA Template Preparation: A linear DNA template containing a T7, T3, or SP6 RNA polymerase promoter upstream of the desired RNA sequence is required. The template must be highly pure.[7]

  • Transcription Reaction Setup: In an RNase-free environment, combine the following components in a microfuge tube:

    • RNase-free water

    • Transcription buffer (typically contains Tris-HCl, MgCl₂, DTT, and spermidine)

    • ATP, GTP, CTP (unlabeled, high purity)

    • 2-¹³C UTP

    • Linearized DNA template

    • T7, T3, or SP6 RNA polymerase

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • DNase Treatment: Add RNase-free DNase I to the reaction and incubate for a further 15-30 minutes at 37°C to digest the DNA template.

  • RNA Purification: The labeled RNA is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE), followed by elution from the gel and ethanol precipitation. Size exclusion chromatography can also be used for purification.

  • Quantification and Storage: The concentration of the purified RNA is determined by UV-Vis spectrophotometry at 260 nm. The RNA should be stored at -80°C.

Causality in Experimental Choices: The concentration of MgCl₂ is critical for the activity of RNA polymerase and can influence the yield of the transcription reaction. The ratio of labeled to unlabeled UTP can be adjusted if partial labeling is desired, though for most structural studies, 100% incorporation is the goal.

Workflow for Uridine-2-¹³C Labeled RNA Production and Analysis

RNA_Labeling_Workflow cluster_synthesis 2-¹³C UTP Synthesis cluster_transcription RNA Production cluster_nmr Structural Analysis 13C_Urea [¹³C]Urea Chem_Synth Chemical Synthesis 13C_Urea->Chem_Synth 2_13C_Uracil [2-¹³C]Uracil Chem_Synth->2_13C_Uracil Enz_Phos Enzymatic Phosphorylation 2_13C_Uracil->Enz_Phos 2_13C_UTP [2-¹³C]UTP Enz_Phos->2_13C_UTP IVT In Vitro Transcription 2_13C_UTP->IVT DNA_Template DNA Template DNA_Template->IVT Labeled_RNA 2-¹³C Labeled RNA IVT->Labeled_RNA Purification Purification (PAGE) Labeled_RNA->Purification Pure_RNA Purified Labeled RNA Purification->Pure_RNA NMR_Spec NMR Spectroscopy (¹H-¹³C HSQC) Pure_RNA->NMR_Spec Data_Analysis Data Analysis NMR_Spec->Data_Analysis Structure RNA Structure & Dynamics Data_Analysis->Structure

Caption: Workflow for 2-¹³C labeled RNA production and analysis.

Section 3: NMR Spectroscopic Techniques and Data Interpretation

The primary experiment for observing the 2-¹³C uridine label is the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment.

The ¹H-¹³C HSQC Experiment

The ¹H-¹³C HSQC experiment is a two-dimensional NMR experiment that correlates the chemical shifts of ¹³C nuclei with the chemical shifts of their directly attached protons. Since the C2 carbon of uridine is non-protonated, a standard HSQC will not show a correlation peak for this position. However, a modified version of the HSQC, often referred to as a long-range HSQC (or Heteronuclear Multiple Bond Correlation, HMBC), can be used to detect correlations between the C2 carbon and nearby protons, such as the H1' of the same residue or the H5 of the preceding residue. These correlations are invaluable for resonance assignment.

More commonly for non-protonated carbons, direct ¹³C detection experiments or specialized pulse sequences that transfer magnetization from neighboring protons are employed. For the purpose of using the 2-¹³C as a structural probe, a simple 1D ¹³C spectrum can be sufficient to observe the chemical shifts of the labeled uridines. However, for assignment purposes in larger RNAs, 2D experiments are essential.

Data Analysis and Interpretation: A Case Study Approach

Case Study: Probing a Hairpin Loop

Consider an RNA hairpin with several uridines, some in the stem and one in the loop. By incorporating 2-¹³C uridine, we can expect to see distinct signals in the ¹³C dimension of our NMR spectrum.

  • Uridines in the Stem: The uridines within the A-form helical stem, participating in A-U base pairs, will exhibit ¹³C chemical shifts in the range of 150-153 ppm. Their relatively similar chemical environments will likely result in closely clustered peaks.

  • Uridine in the Loop: The uridine in the hairpin loop will experience a different chemical environment. Its 2-¹³C chemical shift will be sensitive to the specific conformation of the loop, including stacking interactions with neighboring bases. This will likely result in a chemical shift that is different from those in the stem, typically in the 152-155 ppm range.[5]

Chemical Shift Perturbation Mapping:

This technique is particularly powerful for studying RNA-ligand or RNA-protein interactions.

  • Acquire a reference spectrum: A ¹H-¹³C HSQC (or a 1D ¹³C) spectrum of the 2-¹³C labeled RNA is recorded in the absence of the binding partner.

  • Titrate with the binding partner: The ligand or protein is added incrementally to the RNA sample, and a spectrum is recorded at each titration point.

  • Monitor chemical shift changes: The signals corresponding to the 2-¹³C of the uridines are monitored. Uridines at or near the binding interface will experience a change in their local environment upon complex formation, leading to a perturbation (a shift) in their ¹³C chemical shifts.

  • Map the binding site: By identifying which uridine residues show significant chemical shift perturbations, the binding site can be mapped onto the RNA structure.

Logical Diagram of Chemical Shift Perturbation Mapping

CSP_Mapping Labeled_RNA 2-¹³C Labeled RNA Reference_Spectrum Acquire Reference ¹³C Spectrum Labeled_RNA->Reference_Spectrum Titration Titrate with Ligand/Protein Labeled_RNA->Titration Series_Spectra Acquire Series of ¹³C Spectra Titration->Series_Spectra Analysis Analyze Chemical Shift Changes Series_Spectra->Analysis Mapping Map Binding Site on RNA Structure Analysis->Mapping

Caption: Chemical shift perturbation mapping workflow.

Section 4: Applications in Drug Discovery and Beyond

The ability to precisely probe RNA structure and its interactions opens up numerous avenues in drug discovery and fundamental biological research.

  • Fragment-Based Drug Discovery: Uridine-2-¹³C labeled RNA can be used to screen for small molecule fragments that bind to a specific RNA target. Chemical shift perturbations provide a sensitive readout of binding, allowing for the identification of initial hits for drug development.

  • Validation of Drug-Target Engagement: For a lead compound, this technique can be used to confirm that it binds to the intended RNA target and to characterize the binding interface in detail. This information is crucial for structure-activity relationship (SAR) studies and lead optimization.

  • Understanding RNA-Protein Recognition: By selectively labeling uridines in an RNA known to interact with a protein, the specific residues involved in the recognition process can be identified. This is fundamental to understanding the regulation of gene expression and other cellular processes.

  • Probing RNA Dynamics: Changes in ¹³C line widths can provide information about the dynamics of the uridine residues. For example, a uridine in a flexible loop might have a broader signal than one in a rigid helix. This can provide insights into the conformational plasticity of the RNA, which is often important for its function.

Conclusion

Uridine-2-¹³C NMR spectroscopy is a robust and versatile tool for the detailed investigation of RNA structure and interactions. By providing a specific and sensitive probe at a key position within the pyrimidine ring, this technique overcomes many of the challenges associated with NMR studies of larger RNAs. The methodologies outlined in this guide, from the synthesis of the labeled nucleotide to the interpretation of the NMR data, provide a framework for researchers to apply this powerful technique to their own systems of interest. As the appreciation for the diverse roles of RNA in biology and disease continues to grow, so too will the importance of precise structural and dynamic information that can be gleaned from techniques such as Uridine-2-¹³C NMR spectroscopy.

References

  • Enzymatic synthesis and reverse transcription of RNAs incorporating 2′-O-carbamoyl uridine triphosphate. Chemical Communications. [Link]

  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. National Institutes of Health. [Link]

  • Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes. National Institutes of Health. [Link]

  • Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. National Institutes of Health. [Link]

  • 2′-SCF3 Uridine–A Powerful Label for Probing Structure and Function of RNA by 19F NMR Spectroscopy. National Institutes of Health. [Link]

  • Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. ResearchGate. [Link]

  • 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19 F NMR spectroscopy. Nucleic Acids Research, Oxford Academic. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

  • Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate. [Link]

  • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. National Institutes of Health. [Link]

  • Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5" in nucleotides. PubMed. [Link]

  • 1H, 13C and 15N chemical shift assignment of the stem-loops 5b + c from the 5′-UTR of SARS-CoV-2. National Institutes of Health. [Link]

  • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. [Link]

  • Direct Determination of Pseudouridine in RNA by Mass Spectrometry Coupled with Stable Isotope Labeling. Analytical Chemistry. [Link]

  • NMR of [2‐¹⁹F, 2‐¹³C]‐labeled RNAs. A) Secondary structure of human... ResearchGate. [Link]

  • Cell‐Free Multi‐Enzyme Synthesis and Purification of Uridine Diphosphate Galactose. National Institutes of Health. [Link]

Sources

Using Uridine-2-13C for quantitative mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation and Flux Analysis of Pyrimidine Metabolism Using Uridine-2-13C

Executive Summary

This guide details the application of Uridine-2-13C (Uridine labeled at the C2 position of the pyrimidine ring) for two distinct but related purposes: absolute quantification of uridine pools and metabolic flux analysis (MFA) of the pyrimidine salvage pathway. While fully labeled analogs (e.g., Uridine-13C9, 15N2) are standard for pure quantification, the specific C2-positional label offers unique mechanistic utility. It allows researchers to trace the incorporation of exogenous uridine into RNA and glycogen intermediates without the "scrambling" often seen with uniformly labeled glucose tracers.

The Tracer Principle: De Novo vs. Salvage Pathways

To design a valid experiment, one must understand the fate of the 13C label. Uridine metabolism operates via two competing routes.[1] Uridine-2-13C specifically interrogates the Salvage Pathway .

  • De Novo Synthesis: Constructs the pyrimidine ring from Aspartate and Carbamoyl Phosphate. It does not utilize free uridine.

  • Salvage Pathway: Recycles free uridine (extracellular or intracellular) using Uridine-Cytidine Kinase (UCK) to form UMP.[2]

Mechanistic Insight: When cells are treated with Uridine-2-13C, any downstream metabolite (UMP, UDP, UTP, RNA) containing the +1 Da mass shift (+1.00335 u) is derived exclusively from the salvage of that uridine. This allows for the precise calculation of the "Salvage Fraction" of the nucleotide pool.

PyrimidineFlux cluster_legend Legend Exo_Urd Exogenous Uridine-2-13C Urd Intracellular Uridine Exo_Urd->Urd Transport (ENTs) UMP UMP (Monophosphate) Urd->UMP Salvage (UCK1/2) *Label Retained* UDP UDP UMP->UDP UTP UTP (Triphosphate) UDP->UTP RNA RNA Incorporation UTP->RNA UDP_Glc UDP-Glucose (Glycogen Precursor) UTP->UDP_Glc UGP2 DeNovo De Novo Pathway (Aspartate/Gln) DeNovo->UMP Synthesis *Unlabeled* key1 Red Path: 13C Tracing

Figure 1: Metabolic fate of Uridine-2-13C. The label enters via salvage (Red Arrow), bypassing De Novo synthesis.

Experimental Protocol: Sample Preparation

Objective: Extract polar nucleosides/nucleotides while quenching metabolic enzymes immediately to prevent ATP/UTP hydrolysis.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • LC-MS Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Internal Standard (IS): Uridine-15N2 or Uridine-d2 (Add to extraction solvent).

Step-by-Step Workflow:

  • Quenching (Critical):

    • Adherent Cells: Wash rapidly ( <5 sec) with ice-cold PBS. Aspirate completely. Immediately add 1 mL of -80°C 80% MeOH / 20% H₂O .

    • Suspension Cells: Pellet rapidly at 4°C. Resuspend pellet immediately in -80°C extraction solvent.

    • Note: Do not use trypsin; it induces metabolic stress. Scrape cells in the cold solvent.

  • Internal Standard Addition:

    • Spike the extraction solvent with the IS to a final concentration of 1 µM before adding to cells. This corrects for extraction loss and ionization suppression.

  • Lysis & Extraction:

    • Incubate plates/tubes at -80°C for 15 minutes to ensure complete lysis.

    • Scrape cells (if adherent) and transfer the lysate to a clean tube.

    • Vortex vigorously for 30 seconds.

  • Clarification:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial.

  • Drying (Optional but Recommended for Sensitivity):

    • Dry the supernatant under nitrogen flow or SpeedVac (cold trap).

    • Reconstitute in 50 µL of 50% ACN / 50% Water .

    • Caution: Do not reconstitute in 100% water; this causes peak shape distortion in HILIC chromatography.

LC-MS/MS Instrumentation & Method

Chromatography Strategy: Nucleosides and nucleotides are highly polar. Reversed-Phase (C18) is generally unsuitable as they elute in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the required standard [1].[3][4]

Column Selection:

  • Primary Choice: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-pHILIC or Agilent InfinityLab Poroshell HILIC-Z).

  • Alternative: Amide HILIC (e.g., Waters BEH Amide).

LC Conditions:

  • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 9.0 (pH 9.0 enhances ionization of phosphates in negative mode).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 90% B (Isocratic hold for retention).

    • 2-12 min: 90% -> 40% B (Linear gradient).

    • 12-15 min: 40% B (Wash).

    • 15.1 min: 90% B (Re-equilibration - Critical for HILIC).

Mass Spectrometry (MRM Parameters): Operate in Positive Mode (ESI+) for Uridine (Nucleoside) and Negative Mode (ESI-) for Nucleotides (UMP/UDP/UTP). If measuring only Uridine, ESI+ is more sensitive.

Table 1: Optimized MRM Transitions

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (V)Mechanistic Note
Uridine (Endogenous) ESI (+)245.1113.115Loss of Ribose (-132 Da)
Uridine-2-13C (Tracer) ESI (+)246.1114.115Label retained on Uracil ring
Uridine-15N2 (IS) ESI (+)247.1115.115Internal Standard
UMP ESI (-)323.079.030Phosphate fragment
UMP-2-13C ESI (-)324.079.030Phosphate (unlabeled)

Note: For UMP-2-13C in negative mode, the Q3 fragment (PO3-) does not carry the label. The specificity comes from the Q1 selection.

LCMS_Workflow cluster_MS Triple Quadrupole MS Sample Cell Extract (50% ACN) HILIC HILIC Separation (Amide/ZIC Column) Sample->HILIC ESI ESI Source (+/- Switching) HILIC->ESI Q1 Q1 Filter Select Precursor (245 vs 246) ESI->Q1 CID Collision Cell Fragmentation Q1->CID Q3 Q3 Filter Select Fragment (113 vs 114) CID->Q3 Data Quantitation & Flux Calculation Q3->Data

Figure 2: LC-MS/MS Data Acquisition Workflow.

Data Analysis & Validation

A. Natural Abundance Correction (The "Isotope Effect") Biological molecules naturally contain ~1.1% Carbon-13.

  • The "M+0" peak of endogenous Uridine (245) will have an "M+1" isotope satellite at 246 due to natural 13C.

  • This overlaps with your Tracer signal (Uridine-2-13C, also 246).

  • Correction Formula:

    
    
    (Approximation based on carbon count; use software like IsoCor or Polu for precision).
    

B. Calculation of Fractional Enrichment To determine how much of the intracellular pool comes from the tracer:



C. Self-Validation Steps

  • Retention Time Match: The 13C isotope must co-elute exactly with the unlabeled standard. Any shift suggests an impurity.

  • Linearity: Construct a calibration curve (0.1 µM to 100 µM) using Uridine-2-13C spiked into matrix to ensure the detector is not saturated.

  • Flux Verification: If you treat cells with an inhibitor of the salvage pathway (e.g., Dipyridamole, which blocks transport), the Uridine-2-13C signal inside the cell should disappear. This validates the pathway specificity.

References

  • Cambridge Isotope Laboratories. (n.d.). Application Note: Metabolic Flux Analysis using Stable Isotopes.Link

  • Lane, A. N., & Fan, T. W. (2015). Selection of stable isotope tracers for metabolic flux analysis. Methods in Molecular Biology. Link

  • PubChem. (n.d.). Uridine-2-13C Compound Summary. National Library of Medicine. Link

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry. Link

Sources

Quantifying Pyrimidine Biosynthetic Plasticity: A Competitive Flux Analysis Using Uridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a rigorous methodology for assessing the balance between de novo pyrimidine synthesis and the salvage pathway in mammalian cells. While Uridine-2-13C is a direct tracer for the salvage pathway, this protocol utilizes a competitive pool principle to quantify de novo synthesis by measuring the isotopic dilution of the UMP pool. This approach is critical for evaluating the efficacy of DHODH inhibitors (e.g., Brequinar, Leflunomide) and CAD complex inhibitors, providing a functional readout of metabolic plasticity in oncology and immunology drug discovery.

Scientific Principle: The Competitive Pool Model

The Metabolic Tug-of-War

Mammalian cells synthesize pyrimidine nucleotides (UMP, UTP, CTP) via two converging pathways:

  • De Novo Synthesis: A high-energy pathway utilizing Glutamine, Aspartate, and Bicarbonate to form Orotate, which is converted to UMP.

  • Salvage Pathway: An energy-efficient route where extracellular Uridine or Cytidine is recycled into UMP via Uridine-Cytidine Kinase (UCK).

The Tracer Strategy: Uridine-2-13C

Uridine-2-13C contains a stable carbon-13 isotope at position 2 of the pyrimidine ring.

  • Salvage Fate: When taken up, Uridine-2-13C is phosphorylated to UMP. This UMP retains the 13C label (Mass + 1.003 Da, denoted as M+1 ).

  • De Novo Fate: De novo synthesis generates UMP entirely from unlabeled precursors (Mass + 0, denoted as M+0 ).

The Analytical Logic: The intracellular UMP pool represents a mixture of these two sources. By saturating the salvage pathway with Uridine-2-13C, the ratio of M+0 (unlabeled) to M+1 (labeled) UMP provides a direct quantitative measure of the fractional contribution of de novo synthesis.

  • High M+0 / Low M+1: Dominant de novo synthesis (Salvage is inactive or outcompeted).

  • Low M+0 / High M+1: Dominant salvage activity (or de novo inhibition).

Pathway Visualization

The following diagram illustrates the convergence of the unlabeled de novo arm and the labeled salvage arm at the UMP node.

PyrimidinePath cluster_denovo De Novo Pathway (Unlabeled Source) cluster_salvage Salvage Pathway (13C-Labeled Source) Gln Glutamine Orotate Orotate Gln->Orotate CAD Complex Asp Aspartate Asp->Orotate UMP UMP Pool (M+0 vs M+1) Orotate->UMP DHODH / UMPS (Generates M+0) Uridine_Ext Uridine-2-13C (Extracellular) Uridine_Int Uridine-2-13C (Intracellular) Uridine_Ext->Uridine_Int SLC29A1/2 Uridine_Int->UMP UCK2 (Generates M+1) UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP CTPS RNA RNA/DNA UTP->RNA CTP->RNA

Caption: Convergence of De Novo (Red) and Salvage (Blue) pathways at UMP. The isotopic enrichment of UMP reflects the flux balance.

Experimental Protocol

Materials & Reagents
  • Tracer: Uridine-2-13C (99% enrichment).

    • Note: Ensure the label is on the pyrimidine ring (Position 2), not the ribose, to track base recycling.

  • Cell Culture Media: Custom medium containing Dialyzed FBS .

    • Critical: Standard FBS contains ~5-20 µM unlabeled Uridine, which will dilute your tracer and invalidate the "Competitive Pool" assumption. Dialyzed FBS is mandatory.

  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS Grade), pre-chilled to -80°C.

  • Internal Standard: 13C10, 15N5-UTP (or similar fully heavy nucleotide) for normalization.

Cell Culture & Dosing Workflow
  • Seeding: Seed cells in 6-well plates. Allow to adhere overnight in standard media.

  • Acclimatization (Optional but Recommended): Switch to media with Dialyzed FBS 12–24 hours prior to the experiment to deplete intracellular unlabeled nucleotide pools.

  • Pulse Labeling:

    • Replace media with fresh Dialyzed FBS media containing Uridine-2-13C .

    • Concentration: 20 µM (Physiological) to 50 µM (Saturating).

    • Duration:

      • Flux Analysis: 15 min – 2 hours (to measure initial rate of incorporation).

      • Steady State: 24 hours (to measure final fractional contribution).

  • Inhibitor Treatment (If applicable): Add de novo inhibitors (e.g., 1 µM Brequinar) concurrently with the tracer.

Metabolite Extraction (Quenching)

Speed is critical. Nucleotide turnover is rapid.

  • Aspirate media completely.

  • Wash: Immediately add 1 mL ice-cold PBS (4°C), swirl once, and aspirate.

  • Quench: Immediately add 1 mL -80°C 80% Methanol .

  • Scrape: Scrape cells on dry ice. Transfer suspension to a pre-cooled tube.

  • Lyse: Vortex vigorously for 10 seconds.

  • Precipitate: Incubate at -80°C for 1 hour (or -20°C overnight) to precipitate proteins.

  • Centrifuge: 15,000 x g for 15 mins at 4°C.

  • Supernatant: Transfer supernatant to a fresh glass vial for LC-MS. (Dry down under nitrogen if concentration is required, but direct injection is preferred for labile nucleotides).

LC-MS/MS Methodology

Nucleotides are highly polar and negatively charged. Reverse Phase (C18) chromatography is generally unsuitable. HILIC (Hydrophilic Interaction Liquid Chromatography) or Ion-Pairing Chromatography is required.

Chromatographic Conditions (HILIC)
  • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water, pH 9.0 (adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Linear gradient from 80% B to 20% B over 15-20 minutes.

  • Flow Rate: 0.15 – 0.2 mL/min.

Mass Spectrometry Settings
  • Mode: Negative Ion Mode (ESI-). Nucleotides ionize best in negative mode.

  • Scan Type: High-Resolution Full Scan (Orbitrap/Q-TOF) is preferred to resolve isotopomers. If using Triple Quad, set up MRMs for specific isotopomers.

Target Transitions (MRM Example)
MetabolitePrecursor (M+0)ProductPrecursor (M+1)Rationale
UMP 323.079.0 (PO3)324.0M+1 indicates 13C-Uridine salvage.
UTP 483.0159.0 (PPi)484.0Downstream incorporation.
CTP 482.0159.0 (PPi)483.0Conversion of UTP to CTP.

Data Analysis & Interpretation

Mass Isotopomer Distribution (MID)

For each metabolite (UMP, UTP, CTP), extract the peak areas for:

  • M+0: Unlabeled (Synthesized de novo).

  • M+1: Singly labeled (Salvaged from Uridine-2-13C).

Calculating Fractional Contribution

To quantify the reliance on salvage versus de novo:





(Note: This assumes natural abundance correction is negligible or performed via software like IsoCor).

Expected Results Table
ConditionUMP M+0 (De Novo)UMP M+1 (Salvage)Interpretation
Control (Basal) High (~70-90%)Low (~10-30%)Cells prefer de novo synthesis in replete media.
DHODH Inhibitor Low (<10%)High (>90%)De novo block forces cells to rely 100% on salvage.
Salvage Deficient (UCK2 KO) High (~100%)None (0%)Inability to utilize the tracer; pure de novo.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis Analysis Cells Cell Culture (Dialyzed FBS) Pulse Pulse Uridine-2-13C (+/- Inhibitors) Cells->Pulse Quench Quench & Extract (-80°C 80% MeOH) Pulse->Quench LCMS HILIC LC-MS/MS (Negative Mode) Quench->LCMS Data Isotopomer Analysis (M+0 vs M+1) LCMS->Data

Caption: Step-by-step workflow from cell culture to data extraction.

References

  • Fairbanks, L. D., et al. (1995). "De novo" pyrimidine nucleotide synthesis in human peripheral blood mononuclear cells. Journal of Biological Chemistry. Link

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[1][2] Nucleic Acids Research. Link

  • Luengo, A., et al. (2017). Reactive oxygen species biosynthetic pathways. Cell Chemical Biology (Discusses nucleotide synthesis tracing). Link

  • Cambridge Isotope Laboratories. (2023). Metabolic Tracing of Pyrimidine Nucleotides. Application Note. Link

  • Shukla, S. K., et al. (2017). MUC1 and HIF-1alpha Signaling Crosstalk Induces Anabolic Glucose Metabolism to Impart Gemcitabine Resistance to Pancreatic Cancer. Cancer Cell (Example of Pyrimidine tracing methods). Link

Sources

In vivo Uridine-2-13C labeling protocols for animal studies

Application Note: In Vivo Uridine-2- C Labeling for Metabolic Flux Analysis

Abstract

This application note details a robust protocol for in vivo tracing of pyrimidine salvage, RNA synthesis, and glycoconjugate metabolism using Uridine-2-


Scientific Principle & Experimental Logic

Why Uridine-2- C?

Uridine is the primary "salvage" pyrimidine in circulation.[1] While de novo synthesis generates UMP from glutamine and aspartate, most tissues (especially the brain and resting lymphocytes) rely heavily on salvaging circulating uridine.

  • The Tracer: Uridine-2-

    
    C is labeled at the Carbon-2 position of the uracil ring.
    
  • The Fate:

    • Anabolism (Signal Retention): The C2 atom is chemically stable within the pyrimidine ring during phosphorylation (UMP

      
       UDP 
      
      
      UTP). It is incorporated intact into RNA or activated sugars (UDP-Glucose).
    • Catabolism (Signal Loss): If the pyrimidine ring is degraded (reductive catabolism), the C2 atom is released as

      
      CO
      
      
      and exhaled. Thus, retention of the M+1 signal in tissues specifically indicates biosynthetic flux, filtering out catabolic noise.
Metabolic Pathway Map

The following diagram illustrates the specific flow of the

UridineFluxcluster_bloodCirculationcluster_cellIntracellular MetabolismUridine_BloodUridine-2-13C(Tracer)Uridine_CellUridine(Cytosol)Uridine_Blood->Uridine_CellENT1/2UMPUMP(M+1)Uridine_Cell->UMPUCK1/2CatabolismDegradation(Ring Opening)Uridine_Cell->CatabolismDPDUDPUDP(M+1)UMP->UDPUMP KinaseUTPUTP(M+1)UDP->UTPNDPKCTPCTP(M+1)UTP->CTPCTP SynRNARNA(Stable Inc.)UTP->RNAPol I/II/IIIUDP_GlcUDP-Glucose(M+1)UTP->UDP_GlcUGP2CTP->RNAGlycogenGlycogen(UDP-Gal/Glc)UDP_Glc->GlycogenGlycogen SynthaseCO213-CO2(Exhaled)Catabolism->CO2

Figure 1: Metabolic fate of Uridine-2-

Pre-Experimental Planning

Tracer Specification
  • Compound: Uridine (2-

    
    C, 99%)
    
  • Form: Crystalline solid.

  • Solubility: Highly soluble in water/saline.

  • Storage: -20°C, desiccated.

Animal Model Considerations
  • Fasting: Mice should be fasted for 4–6 hours prior to the experiment to normalize endogenous uridine levels and glycogen pools, unless the study specifically targets post-prandial flux.

  • Anesthesia: Avoid Isoflurane if possible during the uptake phase, as it depresses respiration and metabolic rates. If anesthesia is required for injection, use short-acting agents or conscious tail vein injection (preferred).

Detailed Protocol: In Vivo Labeling

Phase A: Tracer Administration

Goal: Achieve a rapid, defined pulse of labeled uridine in the bloodstream.

  • Preparation of Vehicle:

    • Dissolve Uridine-2-

      
      C in sterile 0.9% saline.
      
    • Target Concentration: 10 mg/mL.

    • Filter sterilize (0.22 µm).

  • Dosage Calculation:

    • Standard Bolus: 50 mg/kg body weight.

    • Example: For a 25g mouse, inject 1.25 mg (125 µL of 10 mg/mL solution).

    • Rationale: This dose saturates the salvage pathway transporters (ENT1/2) momentarily without inducing massive pharmacological toxicity, allowing for measurable enrichment (M+1) in downstream pools.

  • Injection (Time

    
    ): 
    
    • Restrain the mouse using a standard restrainer.

    • Perform a lateral tail vein injection.

    • Start the timer immediately upon completion of injection.

Phase B: Circulation & Uptake
  • Duration:

    • RNA Synthesis Flux: 30 – 60 minutes.

    • Glycogen Synthesis: 60 – 120 minutes.

    • Nucleotide Pool Turnover: 15 – 30 minutes.

  • Environment: Return animal to a clean cage; minimize stress (stress alters glucose/glycogen metabolism).

Phase C: Tissue Harvest & Quenching (CRITICAL)

Goal: Stop metabolic enzymes instantly. Nucleotide pools (UTP/UDP) turn over in seconds.

  • Euthanasia: Cervical dislocation is preferred over CO

    
     to prevent hypoxia-induced metabolic shifts in the final seconds.
    
  • Rapid Dissection:

    • Open the abdominal cavity immediately.

    • Excise target tissue (Liver, Tumor, Muscle) within <30 seconds of death.

  • Wollenberger Clamp / Liquid Nitrogen:

    • Best Practice: Clamp the tissue with pre-cooled Wollenberger tongs (cooled in liquid N

      
      ) to flatten and freeze instantly.
      
    • Alternative: Drop tissue directly into liquid nitrogen.

  • Storage: Store at -80°C. Do not thaw before extraction.

Protocol: Metabolite Extraction & MS Analysis

Extraction (The "40:40:20" Method)

This solvent system precipitates enzymes while solubilizing polar nucleotides.

  • Homogenization:

    • Weigh ~20 mg frozen tissue (keep on dry ice).

    • Add 1 mL cold (-20°C) Extraction Solvent : Acetonitrile : Methanol : Water (40:40:20).

    • Homogenize (bead beater) at 4°C.

  • Incubation:

    • Vortex and incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a new glass vial.

  • Drying (Optional but recommended for sensitivity):

    • Dry under nitrogen stream or SpeedVac (no heat).

    • Reconstitute in 100 µL LC-MS grade water.

LC-MS/MS Configuration

Instrument: Triple Quadrupole (QqQ) or Orbitrap (HRAM). Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar nucleotides. C18 will not retain UTP/UDP well. Mobile Phase:

  • A: 20 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in Water (pH 9.0).

  • B: Acetonitrile.[2]

Table 1: Mass Spectrometry Transitions (Negative Mode) Note: Uridine-2-

MetabolitePrecursor (M+0)Product (M+0)Precursor (M+1)Product (M+1)Collision Energy
Uridine 243.1111.0 (Base)244.1112.015 eV
UMP 323.079.0 (PO3)324.079.025 eV
UDP 403.079.0 (PO3)404.079.030 eV
UTP 483.0159.0 (PPi)484.0159.035 eV
UDP-Glc 565.1323.0 (UMP)566.1324.028 eV

Technical Note: For UMP/UDP/UTP, the phosphate fragment (79.0) does not carry the label. The precursor mass shifts by +1. For Uridine, the base fragment (Uracil) carries the label, shifting from 111 to 112.

Data Analysis & Interpretation

Calculating Fractional Enrichment

To quantify the flux, calculate the Fractional Enrichment (FE) for each metabolite:

Interpreting the Ratios
  • High Uridine M+1 / Low UTP M+1: Indicates a bottleneck at Uridine-Cytidine Kinase (UCK). The tracer entered the cell but wasn't phosphorylated.

  • High UTP M+1 / Low RNA M+1: Indicates slow transcriptional activity (slow RNA synthesis).

  • Appearance of CTP M+1: Indicates activity of CTP Synthetase (conversion of UTP

    
     CTP). This confirms the tracer is feeding the total pyrimidine pool.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Intensity Ion suppression from salts.Use Ammonium Acetate in mobile phase; ensure thorough protein precipitation.
No M+1 Enrichment Rapid dephosphorylation during harvest.Must use Wollenberger clamp or liquid N

immediately. Nucleotides degrade to nucleosides in <1 min of ischemia.
Peak Tailing HILIC column aging or pH mismatch.Ensure mobile phase pH is >8.5 for phosphate groups. Replace column guard.
High M+0 Background Endogenous uridine pool is too large.Increase tracer dose to 100 mg/kg or fast animals longer to deplete endogenous pools.

References

  • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[1][3][4][5] Nucleic Acids Research. [Link]

  • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Analytical Chemistry. [Link][6]

  • Hui, S., et al. (2017). Glucose feeds the TCA cycle via circulating lactate. Nature. (Demonstrates systemic isotope tracing principles). [Link]

  • Fair-Mäkelä, R., et al. (2022). Uridine administration results in higher tissue specificity of RNA labeling than 5-ethynyluridine. Scientific Reports. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Uridine-2-13C Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Overview

Welcome to the Technical Support Center. This guide is designed for researchers observing suboptimal enrichment or inconsistent data when using Uridine-2-13C (Uridine labeled at the C2 position of the uracil ring).

Uridine-2-13C is a precision tool for tracing pyrimidine salvage pathways , RNA synthesis rates , and nucleotide interconversion . Unlike uniformly labeled Uridine (


), which tracks the ribose and base moieties, Uridine-2-13C specifically tracks the pyrimidine ring. This specificity eliminates confounding data from ribose recycling but requires rigorous control of experimental conditions to prevent isotopic dilution.

Pre-Experiment: Media & Reagent Optimization

Q: Why is my isotopic enrichment significantly lower than expected (<50%)?

A: The culprit is almost always endogenous uridine in your serum.

Standard Fetal Bovine Serum (FBS) contains high levels of endogenous uridine (typically 1–5 µM). If you add 10 µM of labeled uridine to media containing 5 µM of unlabeled uridine from FBS, your theoretical maximum enrichment drops immediately.

The Fix: Switch to Dialyzed FBS (dFBS).

  • Mechanism: Dialysis (10 kDa MWCO) removes small molecules, including nucleosides, amino acids, and cytokines, while retaining growth factors and proteins.

  • Protocol: Replace standard FBS with dFBS 24 hours prior to labeling to "wash out" intracellular unlabeled uridine pools.

  • Validation: Verify cell viability, as dFBS lacks some auxotrophic factors. You may need to supplement with specific non-labeled nucleosides (e.g., Cytidine) if your cell line is auxotrophic.

Q: What concentration of Uridine-2-13C should I use?

A: You must perform a saturation titration.

Using too little tracer leads to poor signal-to-noise ratios; using too much can perturb the very metabolic flux you are trying to measure (the "observer effect").

Recommended Titration Protocol:

  • Range: Test 0, 5, 10, 20, and 50 µM Uridine-2-13C.

  • Readout: Measure intracellular UTP M+1 enrichment via LC-MS.

  • Target: Select the lowest concentration that achieves >80% isotopic steady state without altering cell proliferation rates compared to controls.

Concentration (µM)Expected Enrichment (UTP M+1)Risk Factor
5 µM 40–60%High dilution by de novo synthesis
10–20 µM 70–85%Optimal Zone
>50 µM >90%Metabolic perturbation (Feedback inhibition of CAD enzyme)

Experimental Workflow & Pathway Logic

Understanding the entry point is critical. Uridine-2-13C enters via the Salvage Pathway , bypassing the de novo synthesis steps (CAD complex and DHODH).

Visualizing the Flux

The following diagram illustrates the entry of Uridine-2-13C and its integration into the pyrimidine pool. Note how it bypasses the de novo pathway (Orotate).

PyrimidineSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol Uridine_Ext Uridine-2-13C (Tracer) Uridine_Int Uridine (Intracellular) Uridine_Ext->Uridine_Int SLC29A1 Transport Glutamine Glutamine Orotate Orotate Glutamine->Orotate De Novo Synthesis UMP UMP (M+1) Orotate->UMP Uridine_Int->UMP Phosphorylation UCK2 Enzyme: UCK2 UDP UDP (M+1) UMP->UDP UTP UTP (M+1) UDP->UTP CTP CTP (M+1) UTP->CTP Amination RNA RNA Incorporation UTP->RNA CTP->RNA UCK2->UMP CTPS Enzyme: CTPS

Figure 1: Uridine-2-13C enters the cell via nucleoside transporters and is phosphorylated by Uridine-Cytidine Kinase (UCK2) to UMP, bypassing the de novo synthesis pathway.

Troubleshooting Guide: During & Post-Experiment

Q: My LC-MS data shows "M+0" dominance even after 24 hours.

A: Check for De Novo Pathway dominance. If your cells are highly proliferative (e.g., certain cancer lines), the de novo pathway (Glutamine


 Orotate 

UMP) may vastly outpace the salvage pathway.
  • Diagnostic: Look at the ratio of Unlabeled (M+0) to Labeled (M+1) UTP.

  • Solution: You may need to inhibit de novo synthesis slightly to force label uptake, though this changes the biology. Alternatively, increase tracer concentration to 50–100 µM to outcompete the endogenous flux.

Q: I see M+1 in UTP, but not in CTP. Why?

A: CTP Synthase (CTPS) bottleneck. The conversion of UTP to CTP is rate-limited by CTPS.

  • Observation: High UTP enrichment, low CTP enrichment.

  • Implication: This is a biological finding, not an error. It indicates slow equilibration between the uracil and cytosine pools in your specific cell model.

  • Action: Extend incubation time to 48 hours to allow equilibration.

Q: How do I correct for Natural Abundance?

A: You must use a correction matrix. Carbon-13 has a natural abundance of ~1.1%. In a large molecule like UTP (


), the probability of naturally occurring 

is significant.[1]
  • Tool: Use software like IsoCor or Polymorph to correct raw mass isotopomer distributions (MIDs).[2]

  • Calculation:

    
    
    

Standard Operating Procedure (SOP)

Objective: Measure Uridine-2-13C incorporation into the UTP pool.

Materials:

  • Uridine-2-13C (99% purity).

  • Dialyzed FBS (dFBS).[3]

  • LC-MS grade Methanol/Acetonitrile.

Step-by-Step Protocol:

  • Adaptation (T minus 24h):

    • Wash cells 2x with PBS.

    • Switch media to DMEM + 10% dialyzed FBS.[3]

    • Reasoning: Depletes intracellular unlabeled nucleotide pools.

  • Labeling Pulse (T=0):

    • Replace media with fresh DMEM + 10% dFBS + 20 µM Uridine-2-13C .

    • Note: Ensure the tracer is pre-warmed to 37°C to prevent temperature shock.

  • Incubation:

    • Incubate for desired timepoints (e.g., 0, 1, 4, 12, 24 hours).

    • Tip: For flux analysis (rates), use early timepoints (0–4h). For steady-state (pool size), use >24h.

  • Quenching & Extraction:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold PBS (do this in <10 seconds to stop metabolism).

    • Add 500 µL 80% Methanol (pre-chilled to -80°C) .

    • Scrape cells and transfer to dry ice immediately.

    • Critical: Nucleotides turnover in seconds. Speed and cold are non-negotiable.

  • Analysis:

    • Vortex vigorously, centrifuge at 15,000 x g for 10 min at 4°C.

    • Analyze supernatant via HILIC-LC-MS (Negative Mode).

References

  • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research. Available at: [Link][4]

  • Lu, W., et al. (2017). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Nature Protocols. Available at: [Link]

For further assistance, please contact the Application Science team with your specific cell line and LC-MS parameters.

Sources

Technical Support Center: Uridine-2-13C Labeling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Minimizing Cytotoxicity in Metabolic Flux Analysis (MFA) & RNA Dynamics Audience: Senior Researchers & QA/QC Scientists

Introduction: The "Observer Effect" in Metabolic Tracing

Uridine-2-13C is a precision tool for tracing pyrimidine salvage pathways, RNA turnover, and glycosylation dynamics. However, it presents a classic "Heisenberg" problem in biology: the act of measuring the system (introducing exogenous uridine) alters the system.

High concentrations of uridine are not inert; they trigger a "Pyrimidine Trap," causing UTP pool expansion, CTP depletion, and subsequent cell cycle arrest (G1/S block). This guide provides the technical protocols to decouple the chemical toxicity of the uridine moiety from its isotopic utility.

Module 1: Mechanism of Action & Toxicity[1][2]
The Pyrimidine Trap: Why Uridine Kills

Users often mistake uridine cytotoxicity for "isotope impurity." In 99% of cases, the issue is chemical imbalance , not isotopic radiation or heavy metal contamination.

  • Bypass of Regulation: Exogenous Uridine-2-13C enters the cell via nucleoside transporters (ENTs/CNTs) and is phosphorylated by Uridine-Cytidine Kinase (UCK2), bypassing the rate-limiting enzyme CAD (Carbamoyl-phosphate synthetase 2, Aspartate transcarbamylase, and Dihydroorotase).

  • The UTP Surge: This unregulated entry floods the cell with UTP.

  • The CTP Chokehold: Excess UTP (and its product CTP) exerts feedback inhibition on CTP Synthetase (CTPS) .[1][2][3] Paradoxically, while UTP levels skyrocket, the conversion to CTP is throttled, or the CTP pool is simply outcompeted, leading to a relative CTP deficiency that halts DNA replication.

Visualizing the Pathway Imbalance

PyrimidineImbalance cluster_legend Pathway Legend Uridine_Exo Exogenous Uridine-2-13C UCK2 UCK2 (Unregulated Entry) Uridine_Exo->UCK2 UTP Intracellular UTP Pool (High) UCK2->UTP Rapid Accumulation CTPS CTP Synthetase (CTPS) UTP->CTPS Substrate UTP->CTPS Feedback Inhibition (High UTP/CTP ratio) CTP CTP Pool (Depleted) CTPS->CTP Restricted Flux DNA_Syn DNA Replication (S-Phase) CTP->DNA_Syn Required Arrest G1/S Arrest & Apoptosis DNA_Syn->Arrest Stalled Cytidine_Rescue Cytidine Supplementation Cytidine_Rescue->CTP Bypass CTPS key Red = Toxic Accumulation | Green = Rescue Path | Blue = Depleted Target

Figure 1: The "Pyrimidine Trap."[4][1][5] Exogenous Uridine-2-13C floods the UTP pool, inhibiting CTPS and starving the cell of CTP required for DNA synthesis.

Module 2: Diagnostic Triage (FAQs)

Q1: My cells are dying after 24h of labeling. Is my Uridine-2-13C batch contaminated?

  • Diagnosis: Unlikely.

  • Test: Run a side-by-side comparison with standard (unlabeled) 12C-Uridine at the same concentration.

    • If both kill cells: It is concentration-dependent chemical toxicity .

    • If only 13C kills cells: It is a batch impurity (rare). Contact the vendor immediately.

Q2: I see a massive G1/S peak in my flow cytometry data. Why?

  • Root Cause: Pyrimidine pool imbalance. The cell has sufficient ATP/UTP but lacks CTP to synthesize DNA.

  • Action: Lower the concentration or implement the Cytidine Rescue Protocol (see Module 4).

Q3: Can I use dialyzed FBS to improve labeling efficiency?

  • Technical Insight: Yes, but with caution. Dialyzed FBS removes endogenous nucleosides, increasing the specific enrichment of your 13C tracer. However, it also removes the "buffer" of endogenous cytidine, making cells more sensitive to Uridine toxicity.

  • Adjustment: If switching to dialyzed FBS, reduce your Uridine-2-13C concentration by 50% initially.

Module 3: Optimization Protocol (The "Sweet Spot" Assay)

Do not guess the concentration. Perform this standardized titration assay before your main flux experiment.

Protocol: The Viability-Enrichment Cross-Check

Objective: Find the concentration (


) that yields >90% isotopic steady state with >95% cell viability.

Materials:

  • Uridine-2-13C (Stock 100 mM in water/PBS).

  • Cell line of interest (exponential phase).

  • Assay 1: CellTiter-Glo or MTT (Viability).

  • Assay 2: LC-MS or GC-MS (Enrichment).

Step-by-Step:

  • Seeding: Seed cells in two parallel 96-well plates (Plate A for Viability, Plate B for MS).

  • Titration: Treat with log-scale Uridine-2-13C concentrations:

    • 0 µM (Control)

    • 10 µM

    • 50 µM

    • 100 µM

    • 500 µM

    • 1000 µM

  • Incubation: Incubate for 24 hours (or 1.5x doubling time).

  • Readout:

    • Plate A: Measure ATP/Viability relative to Control.

    • Plate B: Extract metabolites; measure M+1 enrichment of UTP and CTP.

Data Interpretation Guide:

ConcentrationViabilityUTP Enrichment (M+1)Status
10 µM 99%40%Under-labeled (Insufficient flux data)
50 µM 98%85%Optimal (High signal, no stress)
100 µM 95%92%Acceptable (Monitor morphology)
500 µM 70%94%Toxic (Metabolic artifacts present)
1000 µM 40%95%Lethal (Data invalid)
Module 4: Advanced Troubleshooting (Cytidine Rescue)

If your experiment requires high concentrations of Uridine (>200 µM) to achieve steady state (e.g., in slow-turnover tissues or specific in vivo models), you must rescue the CTP pool.

The Cytidine Rescue Protocol

Supplementing the media with unlabeled Cytidine restores the CTP pool via the salvage pathway (Cytidine -> CMP -> CDP -> CTP), bypassing the inhibited CTPS enzyme.

Ratio Rule: Maintain a 5:1 ratio of Uridine-2-13C to Cytidine.

  • Example:

    • Target Uridine-2-13C: 200 µM

    • Required Cytidine (unlabeled): 40 µM

Validation Logic: The unlabeled Cytidine will dilute the CTP isotopic enrichment slightly, but it preserves the flux logic of the Uridine pathway while preventing apoptosis. This is preferable to analyzing dead cells.

References
  • Van Rompay, A. R., et al. (2003). "Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases." Pharmacology & Therapeutics. Link

  • Loffler, M., et al. (2005). "Pyrimidine pathways in health and disease." Trends in Molecular Medicine. Link

  • Vander Heiden, M. G., et al. (2011). "Evidence for an alternative glycolytic pathway in rapidly proliferating cells." Science. (Foundational text on metabolic flux analysis). Link

  • Pencina, K. M., et al. (2015). "Metabolic labeling of RNA for the study of RNA turnover." Methods in Enzymology. Link

  • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis." Nucleic Acids Research. Link

Sources

Overcoming challenges in Uridine-2-13C based metabolic flux analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Uridine-2-13C Specificity

Welcome to the technical guide for Uridine-2-13C (


) flux analysis. Unlike glucose or glutamine tracers which map central carbon metabolism, 

is a precision tool designed to probe pyrimidine salvage pathways and RNA turnover .

Critical Distinction: The


 label is located on the carbonyl carbon (C2) of the uracil ring.
  • Anabolic Fate: If salvaged, the label is retained in UTP, CTP, and RNA.

  • Catabolic Fate: If degraded, the C2 atom is released as

    
    .
    

This unique duality makes it an excellent probe for distinguishing salvage capacity from catabolic clearance, but it introduces specific challenges in data interpretation and experimental design.

Module 1: Experimental Design & Tracer Kinetics

Q1: Why is the fractional enrichment (M+1) in the UTP pool significantly lower than expected, despite high media tracer concentration?

Diagnosis: De Novo Dilution Effect. In highly proliferative cells (e.g., cancer lines), the de novo pyrimidine synthesis pathway (CAD complex) is often upregulated. The de novo pathway synthesizes UMP from Glutamine, Aspartate, and


.[1] Since your tracer enters via the salvage pathway (Uridine 

UMP via Uridine-Cytidine Kinase, UCK), the unlabeled de novo flux dilutes the labeled salvage flux.

Troubleshooting Protocol:

  • Titration Curve: Do not rely on a single concentration. Perform a dose-response (e.g., 10

    
    M to 200 
    
    
    
    M) to saturate the salvage transporter (ENT1/2) and kinase (UCK).
  • Inhibitor Validation: To confirm the dilution hypothesis, treat a control arm with a de novo inhibitor like Leflunomide (inhibits DHODH). If enrichment spikes, your system is dominated by de novo synthesis [1].

  • Check Media Uridine: Ensure your basal media (e.g., dialyzed FBS) does not contain unlabeled uridine, which acts as a hidden competitor.

Q2: I see high label loss. Is my tracer degrading?

Diagnosis: Catabolic Release of


. 
Unlike ribose-labeled uridine, 

loses its label during catabolism. The enzyme Ureidopropionase (part of the reductive degradation pathway) cleaves the pyrimidine ring, releasing C2 as

and the rest of the ring as

-alanine [2].

Strategic Insight:

  • Feature, not bug: You can use this to measure catabolic flux. Capture the media headspace or use a phenotyping system to measure

    
     release.
    
  • Correction: If quantifying total uridine utilization, you must account for the fraction lost to

    
    , otherwise, you will underestimate uptake.
    

Module 2: Sample Preparation & Quenching

Q3: My UTP/UDP and CTP/CDP ratios are inconsistent between replicates. Is this biological noise?

Diagnosis: Energetic Degradation during Quenching. Nucleoside triphosphates (NTPs) are extremely labile. If the metabolism is not arrested instantaneously (< 1 second), ATP and UTP hydrolyze to ADP/UDP and AMP/UMP. This artificially skews the isotopic distribution and pool size measurements [3].

The "Cold-Organic" Protocol (Mandatory for NTPs):

  • STOP: Do not use PBS washing. The mechanical stress and time delay induce ATP hydrolysis.

  • Step 1: Place culture dishes on a bed of dry ice.

  • Step 2: Aspirate media rapidly.

  • Step 3: Immediately add -80°C 80:20 Methanol:Water . This simultaneously quenches metabolism and extracts polar metabolites.

  • Step 4: Scrape cells in the solvent on dry ice.

Q4: Can I use standard Reverse Phase (C18) chromatography?

Diagnosis: Poor Retention of Polar Nucleotides. Nucleotides are highly polar and negatively charged. They will elute in the void volume of a C18 column, causing ion suppression and co-elution with salt.

Recommended Columns:

  • Porous Graphitic Carbon (PGC): Excellent for separating isomers (e.g., UTP vs. CTP).

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Standard for polar metabolomics (e.g., ZIC-pHILIC). High organic mobile phase ensures solubility [4].

  • Ion-Pairing RP: Using Tributylamine (TBA) with C18. Warning: TBA permanently contaminates the MS source.

Module 3: Visualization of Metabolic Fate

The following diagram illustrates the divergent fate of the C2 label. Note how the label is retained in the "Salvage" arm but lost in the "Catabolism" arm.

UridineFlux cluster_Salvage Salvage Pathway (Anabolic) cluster_Catabolism Catabolic Pathway Uridine_Ext Uridine-2-13C (Extracellular) Uridine_Int Uridine (Intracellular) Uridine_Ext->Uridine_Int ENT1/2 Transporters Uracil Uracil Uridine_Int->Uracil UPP1 UMP UMP (M+1) Uridine_Int->UMP UCK1/2 BetaAlanine Beta-Alanine Uracil->BetaAlanine DPD Pathway CO2 13-CO2 (Gas) Uracil->CO2 Label Lost Here UTP UTP (M+1) UMP->UTP Kinases CTP CTP (M+1) UTP->CTP CTPS RNA RNA Incorporation UTP->RNA CTP->RNA DeNovo De Novo Synthesis (Aspartate + Gln + HCO3) DeNovo->UMP Dilution of Label (CAD Complex)

Caption: Metabolic bifurcation of Uridine-2-13C. Green nodes indicate label retention; Red node indicates label loss.

Module 4: Data Analysis & Troubleshooting Matrix

Isotopomer Distribution Analysis

When analyzing Uridine-2-13C data, you are primarily looking for the M+1 isotopologue. Unlike glucose (which breaks apart), the pyrimidine ring usually stays intact during salvage.

ObservationPotential CauseVerification Step
High M+0 (Unlabeled) High De Novo flux or low tracer uptake.Treat with Leflunomide (DHODH inhibitor). If M+1 increases, de novo was the cause.
M+2 or higher Tracer impurity or recycling via ribose (rare for 2-13C).Check tracer purity certificate. Ensure no Glucose-13C cross-contamination.
Low Total Pool Size Ion Suppression in LC-MS.Check internal standards. Switch to HILIC column if using C18.
High Uracil M+1 High Uridine Phosphorylase (UPP1) activity.Indicates rapid futile cycling between Uridine and Uracil.
Troubleshooting Workflow

Troubleshooting Start Issue: Low Enrichment CheckMedia Check Media (Uridine-free?) Start->CheckMedia CheckConc Tracer Conc. (>50uM?) CheckMedia->CheckConc Yes Action1 Use Dialyzed FBS CheckMedia->Action1 No CheckDeNovo De Novo Competition? CheckConc->CheckDeNovo Yes Action2 Increase Dose CheckConc->Action2 No Action3 Use DHODH Inhibitor CheckDeNovo->Action3 Confirm

Caption: Decision tree for diagnosing low isotopic enrichment in uridine salvage experiments.

References

  • BenchChem. (2025).[1] A Comparative Guide to Pyrimidine Synthesis Pathways: De Novo vs. Salvage. Retrieved from

  • Fritzson, P. (1985). Uridine catabolism in Kupffer cells, endothelial cells, and hepatocytes.[2] PubMed. Retrieved from

  • Creative Proteomics. (2024). Nucleoside and Nucleotide Quantification by LC-MS.[3][4] Retrieved from

  • Thermo Fisher Scientific. (2023). Quantitative Profiling of Nucleotides Using Capillary IC-MS/MS.[4] Retrieved from

  • Lane, A. N., & Fan, T. W. (2019). 13C Metabolic Flux Analysis using Mass Spectrometry.[5][6] Frontiers in Microbiology.[6] Retrieved from [6]

Sources

Correcting for natural isotope abundance in Uridine-2-13C experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Natural Isotope Abundance Correction in Uridine-2-13C Experiments Ticket ID: ISO-CORR-002 Status: Open Responder: Senior Application Scientist, Metabolic Flux Unit

Core Concept: The "Background Noise" of Nature

User Query: Why do I see significant M+1 and M+2 signals in my unlabeled control samples? How does this affect my Uridine-2-13C data?

Technical Insight: In mass spectrometry-based metabolic flux analysis (MFA), "mass isotopomers" are molecules that differ only by the presence of heavy isotopes. When you use Uridine-2-13C , you are tracking a specific +1.00335 Da mass shift.

However, nature provides a "background" signal. Every organic molecule contains naturally occurring heavy isotopes (


, 

,

). The probability of finding a heavy isotope increases with the number of atoms in the molecule.

The "Carbon Count" Effect: For Uridine (


, MW ~244 Da), the natural abundance contribution is significant.
IsotopeNatural Abundance (%)Impact on Uridine Spectrum

98.93%Base Peak (M+0)

1.07%Creates "Natural M+1" signal (~9.6% relative to M+0)*

0.364%Contributes to M+1

0.205%Contributes to M+2

*Calculation:


. This means even without your tracer, ~10% of your uridine molecules naturally appear as M+1.

The Correction Imperative: If you do not mathematically strip this natural background, you will overestimate the incorporation of your Uridine-2-13C tracer. The "Corrected Enrichment" is the signal remaining after the natural abundance distribution has been subtracted via matrix inversion.

Experimental Workflow & Protocol

User Query: What is the standard operating procedure (SOP) for processing this data?

Protocol: Matrix-Based Isotope Correction This workflow assumes the use of High-Resolution Mass Spectrometry (HRMS) or GC-MS (with derivatization awareness).

  • Data Extraction: Integrate the peak areas for all relevant isotopomers (

    
    ). Ensure the integration window accounts for the mass defect of 
    
    
    
    (+1.00335 Da).
  • Define the Chemical Formula:

    • LC-MS: Use the formula of the metabolite ion (e.g.,

      
       for Uridine: 
      
      
      
      ).
    • GC-MS (Critical): You MUST include the derivatization groups. If using TBDMS (tert-butyldimethylsilyl), the formula changes drastically, adding many carbons that contribute massive natural background noise.

  • Construct the Correction Matrix (

    
    ): 
    The matrix 
    
    
    
    represents the theoretical natural distribution for a molecule with
    
    
    carbons.
    • 
       is calculated using binomial expansion based on natural abundance constants (e.g., IUPAC values).
      
    • Software tools like IsoCor or AccuCor automate this.

  • Solve for Enrichment (

    
    ): 
    The measured vector (
    
    
    
    ) is the product of the correction matrix and the true enrichment vector (
    
    
    ).
    
    
    
    
  • Normalization: Normalize the corrected areas so the sum of all isotopomers equals 1 (or 100%).

Troubleshooting Guide

Issue 1: Negative values appear after correction.

  • Diagnosis: Over-correction.[1]

  • Root Cause A: The chemical formula input into the algorithm is incorrect. If you tell the software the molecule has 20 carbons when it only has 9, the algorithm subtracts too much "natural M+1."

  • Root Cause B: Low signal-to-noise ratio. If the M+1 peak is in the noise floor, subtracting the theoretical background can result in a negative integer.

  • Fix: Verify the chemical formula (including adducts like

    
     or derivatization groups). Set negative results to zero (thresholding) if they are within noise limits.
    

Issue 2: My "Control" samples show 5% enrichment after correction.

  • Diagnosis: Incomplete correction or contamination.

  • Root Cause: The "Natural Abundance" constants used by your software might differ from the actual biological background (e.g., biological fractionation).

  • Fix: Run an unlabeled standard. If the standard corrects to >1% enrichment, adjust the natural abundance constants in your algorithm slightly (e.g.,

    
     from 1.11% to 1.07%) until the standard reads 0%.
    

Issue 3: High M+1 signal in Uridine-2-13C samples, but low M+2.

  • Diagnosis: This is expected behavior for this specific tracer.

  • Explanation: Uridine-2-13C contains only one labeled carbon. You should primarily see an increase in M+1.

  • Warning: If you see high M+2 or M+3, this indicates recycling (scrambling) of the carbon skeleton through the Pentose Phosphate Pathway or significant re-entry via the salvage pathway where the ribose moiety is swapped.

Visualizations
Figure 1: Isotope Correction Logic Flow

A decision tree for processing raw mass spectrometry data.

IsotopeCorrection RawData Raw MS Data (M+0, M+1, M+2...) CheckRes Check Resolution (LC-MS vs GC-MS) RawData->CheckRes DerivCheck GC-MS: Add Deriv. Groups to Formula? CheckRes->DerivCheck GC-MS (Low Res) FormulaInput Input Chemical Formula (C, H, N, O count) CheckRes->FormulaInput LC-MS (High Res) DerivCheck->FormulaInput Yes (Critical) MatrixGen Generate Correction Matrix (Binomial Expansion) FormulaInput->MatrixGen Inversion Matrix Inversion (V_corr = C^-1 * V_meas) MatrixGen->Inversion Validation Validation: Sum(M_i) = 100%? Inversion->Validation Validation->FormulaInput Fail (Negative Values) FinalOutput Corrected Isotopomer Distribution (MID) Validation->FinalOutput Pass

Caption: Workflow for correcting natural isotope abundance. Note the critical step of adjusting chemical formulas for derivatization in GC-MS.

Figure 2: Uridine-2-13C Salvage & Incorporation

Tracking the specific label through the nucleotide salvage pathway.

UridinePathway ExUridine Exogenous Uridine-2-13C IntUridine Intracellular Uridine ExUridine->IntUridine Transport UMP UMP (M+1) IntUridine->UMP Uridine-Cytidine Kinase (UCK) Uracil Uracil IntUridine->Uracil Uridine Phosphorylase Ribose Ribose-1-P IntUridine->Ribose UDP UDP (M+1) UMP->UDP UTP UTP (M+1) UDP->UTP RNA RNA Incorporation (Stable Signal) UTP->RNA Polymerase Uracil->UMP UPRT (Phosphoribosyltransferase)

Caption: The Uridine Salvage Pathway. Uridine-2-13C is phosphorylated to UTP and incorporated into RNA. Note that degradation to Uracil preserves the label, but Ribose separation loses it.

References
  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.

    • Relevance: Describes the foundational matrix-based algorithm for correcting natural abundance in complex d
  • Su, X., et al. (2017). "AccuCor: Isotope Natural Abundance Correction for High-Resolution Mass Spectrometry Data."[2] Analytical Chemistry.

    • Relevance: Essential for users dealing with high-resolution Orbitrap data where resolution-dependent correction is necessary.
  • Hellerstein, M. K., & Neese, R. A. (1999).[3] "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology.

    • Relevance: The authoritative text on the mathematics of Mass Isotopomer Distribution (MID) analysis.
  • Yuan, J., et al. (2008). "Kinetic flux profiling for quantitation of cellular metabolic fluxes." Nature Protocols.

    • Relevance: Provides protocols for steady-state and kinetic flux experiments, including specific handling of nucleotide d

Sources

Technical Support Center: Uridine-2-13C Stability & Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Phantom" Flux

As researchers, we often treat cell culture media as a static background, but in metabolic flux analysis (MFA), it is a reactive biological compartment. The stability of Uridine-2-13C is a frequent point of failure in nucleotide metabolism studies.

The core issue is rarely chemical instability; Uridine is chemically robust in neutral buffers. The problem is enzymatic degradation driven by Uridine Phosphorylase (UPase) present in Fetal Bovine Serum (FBS). This enzyme cleaves the N-glycosidic bond, separating the


C-labeled base (Uracil) from the ribose sugar.

If you observe a rapid loss of Uridine-2-13C signal without a corresponding increase in intracellular UMP/RNA labeling, you are likely witnessing this extracellular conversion. This guide details how to diagnose, validate, and mitigate this degradation to ensure the integrity of your isotopic tracing data.

Core Knowledge Base
The Mechanism of Degradation

In complete media supplemented with FBS, Uridine is subject to phosphorolysis.

  • Enzyme: Uridine Phosphorylase (UPase, EC 2.4.2.3).[1][2]

  • Reaction: Uridine + Phosphate

    
     Uracil + Ribose-1-Phosphate.[2][3]
    
  • Fate of the Isotope: Since the label is at the C2 position of the pyrimidine ring, the

    
    C atom remains with the Uracil  moiety. It does not follow the ribose.
    
Why "2-13C" Matters

The specific position of the isotope dictates your detection strategy:

  • Intact Uridine: Detected as M+1 (Mass shift +1.003 Da).

  • Degradation Product (Uracil): Detected as M+1 Uracil.

  • Metabolic Recycling: If Uracil is salvaged by the cell (via Uracil Phosphoribosyltransferase, UPRT), it re-enters the UMP pool. However, if the cell relies on Uridine Kinase (UK), the conversion to Uracil effectively removes the tracer from the primary uptake pathway, altering kinetic interpretations.

Visualizing the Pathway

The following diagram illustrates the extracellular degradation and competing intracellular salvage pathways.

UridineDegradation cluster_legend Legend Uridine_Ext Extracellular Uridine-2-13C UPase UPase (Serum) Uridine_Ext->UPase Uridine_Int Intracellular Uridine-2-13C Uridine_Ext->Uridine_Int Transporter (ENT/CNT) Uracil_Ext Extracellular Uracil-2-13C Uracil_Int Intracellular Uracil-2-13C Uracil_Ext->Uracil_Int Diffusion/Transport Ribose Ribose-1-P UPase->Uracil_Ext Degradation UPase->Ribose UMP UMP-2-13C (Nucleotide Pool) Uridine_Int->UMP Uridine Kinase (UK) Uracil_Int->UMP UPRT (Salvage) L1 Tracer Path L2 Degradation

Figure 1: Fate of Uridine-2-13C. Note that serum UPase converts Uridine to Uracil extracellularly, forcing the cell to use the UPRT salvage pathway instead of Uridine Kinase.

Troubleshooting Guide (Q&A)
Q1: My Uridine-2-13C signal in the media decreases by 50% over 24 hours even without cells. Is the compound unstable?

A: No, it is chemically stable. You are observing enzymatic activity in your serum .

  • Diagnosis: Run a "Media Only" control (Media + FBS + Tracer, no cells) at 37°C.

  • Confirmation: Monitor for the appearance of Uracil-2-13C (Mass ~113 Da + 1). If Uridine drops and Uracil rises stoichiometrically, your FBS contains active UPase.

  • Solution: Use heat-inactivated FBS (56°C for 30 min) or switch to dialyzed serum, though heat inactivation is more effective for denaturing enzymes.

Q2: Can I autoclave media containing Uridine-2-13C?

A: Avoid it. While Uridine is relatively heat-stable compared to glutamine, autoclaving (121°C) can induce hydrolysis of the glycosidic bond and potential side reactions with media components (Maillard reactions).

  • Best Practice: Filter-sterilize (0.22 µm) the Uridine solution and add it to the media after autoclaving or use sterile filtration for the complete media.

Q3: I see labeling in UMP but lower than expected. Could degradation be the cause?

A: Yes. If Uridine converts to Uracil extracellularly, the cells must use Uracil Phosphoribosyltransferase (UPRT) to synthesize UMP.

  • The Bottleneck: UPRT activity is often lower than Uridine Kinase (UK) activity in many mammalian cell lines.

  • The Result: The "effective" concentration of the precursor drops, and the entry point into the pathway shifts, potentially skewing flux calculations.

Q4: Does the "2-13C" label position affect stability?

A: No. The isotope effect on chemical stability is negligible. The choice of the 2-position is strategic for tracing the pyrimidine ring. If you used a ribose-labeled uridine (e.g., Uridine-1'-13C) and degradation occurred, the label would be lost to the ribose phosphate pool and would not track pyrimidine synthesis. 2-13C is the correct choice for tracking the base , even if degradation occurs.

Validated Protocols
Protocol A: Serum Stability Validation Assay

Use this protocol to qualify a new batch of FBS before starting expensive isotope experiments.

Materials:

  • Culture Media (e.g., DMEM)[4]

  • Test FBS (Heat-inactivated vs. Raw)

  • Uridine-2-13C (100 µM final concentration)

  • LC-MS Vials

Workflow:

  • Preparation: Prepare three conditions in triplicate:

    • A: Media + 10% Raw FBS + Uridine-2-13C.

    • B: Media + 10% Heat-Inactivated FBS + Uridine-2-13C.

    • C: PBS + Uridine-2-13C (Negative Control).

  • Incubation: Place vials in a cell culture incubator (37°C, 5% CO2).

  • Sampling: Remove 50 µL aliquots at T=0, 6, 12, and 24 hours.

  • Quenching: Mix 1:9 with ice-cold Methanol/Acetonitrile (to precipitate proteins). Centrifuge at 15,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS. Monitor m/z 245.08 (Uridine M+1) and m/z 113.03 (Uracil M+1).

Data Interpretation:

ConditionUridine Signal (24h)Uracil Signal (24h)Conclusion
PBS Control >98%<2%Chemically Stable
Raw FBS <60%HighUPase Activity Detected
HI-FBS >90%LowAcceptable for Use
Protocol B: Heat Inactivation of FBS

Standardizing this step is critical for reproducibility.

  • Thaw FBS bottle overnight at 4°C.

  • Swirl gently to mix (do not froth).

  • Place in a water bath set to 56°C . Ensure the water level is above the serum level.

  • Incubate for 30 minutes exactly. Swirl every 10 minutes to ensure even heating.

  • Cool immediately in an ice bath.

  • Aliquot and freeze at -20°C.

Experimental Workflow Diagram

StabilityWorkflow Start Start: Uridine-2-13C Study CheckSerum Step 1: Check FBS Batch (Is it Heat Inactivated?) Start->CheckSerum Validation Step 2: Run Protocol A (Stability Assay) CheckSerum->Validation Decision Is Uridine > 90% at 24h? Validation->Decision Proceed Proceed with Cell Culture Experiment Decision->Proceed Yes Mitigate Action: Heat Inactivate FBS (56°C, 30 min) Decision->Mitigate No Mitigate->Validation Retest

Figure 2: Decision tree for validating media suitability for Uridine-2-13C experiments.

References
  • Yamamoto, T., et al. (2011).[5] "Biochemistry of uridine in plasma." Clinica Chimica Acta, 412(19-20), 1712-1724.[5]

  • Pizzorno, G., et al. (2002). "Uridine phosphorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation."[2][3] Nucleosides, Nucleotides and Nucleic Acids, 21(11-12).

  • Cao, D., et al. (2005). "Genomic structure, chromosomal mapping, and promoter region analysis of the human uridine phosphorylase gene." Cancer Research. (Demonstrates ubiquitous nature of UPase).

  • Sigma-Aldrich. "Uridine Product Information Sheet." (Chemical stability data).

  • Cayman Chemical. "Uridine Safety and Stability Data."

Sources

Technical Support Center: Cell Viability Assays for Uridine-2-13C Labeling Experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers utilizing Uridine-2-13C in metabolic labeling studies who need to assess cell viability accurately. As stable isotope tracing becomes a cornerstone of metabolic research, ensuring that our measurement of cell health is not confounded by the experimental setup is paramount.[1][2] This document offers field-proven insights, troubleshooting guides, and frequently asked questions to ensure the integrity of your cell viability data.

Section 1: Frequently Asked Questions (FAQs)

Here, we address common questions regarding the selection and execution of cell viability assays in the context of Uridine-2-13C labeling experiments.

Q1: Will the 13C isotope in my uridine molecule interfere with standard cell viability assays?

A: It is highly unlikely that the 13C isotope itself will directly interfere with the enzymatic reactions of common viability assays. Metabolic pathways generally do not discriminate between 12C and 13C isotopes, meaning that the cellular machinery will process Uridine-2-13C similarly to its unlabeled counterpart.[3][4] The core concern is not the isotope itself, but rather the potential for indirect effects related to the overall experimental design of a metabolic labeling study.

Q2: Which cell viability assay is most recommended for Uridine-2-13C labeling experiments?

A: For most applications, we recommend tetrazolium-based assays that produce a water-soluble formazan, such as the Cell Counting Kit-8 (CCK-8) or other WST-8 based assays.[5][6]

  • Causality: These assays measure the activity of cellular dehydrogenases, which reflects the overall metabolic activity of viable cells.[6][7] The low cytotoxicity of the WST-8 reagent is a significant advantage, allowing for the possibility of further downstream applications with the same cell population.[6] Unlike the traditional MTT assay, CCK-8 produces a water-soluble formazan, eliminating the need for a solubilization step which can introduce variability and potential for interference.[5]

Q3: Can I use the MTT assay for my Uridine-2-13C labeling experiment?

A: Yes, the MTT assay can be used, but it requires more careful consideration of potential pitfalls. The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9][10]

  • Key Consideration: The primary drawback is the formation of insoluble formazan crystals that must be dissolved before measurement.[10] This solubilization step can be a source of error. Additionally, compounds with reducing or oxidizing properties can interfere with the MTT reagent, leading to inaccurate results.[8] While Uridine-2-13C is not expected to interfere, other components in your specific experimental setup should be evaluated.

Q4: Are there non-enzymatic assays I should consider?

A: Yes, dye exclusion assays, such as the Trypan Blue method, offer a direct measure of cell membrane integrity.[11] This method is based on the principle that viable cells with intact membranes will exclude the dye, while non-viable cells will not.[11]

  • Application: This can be a useful orthogonal method to confirm results from a metabolic-based assay like CCK-8. However, it's important to note that Trypan Blue cannot distinguish between healthy, proliferating cells and cells that are alive but metabolically compromised.[5]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.

Problem Probable Cause(s) Solution(s)
High background absorbance in "no cell" control wells. 1. Contamination of the culture medium with reducing agents (e.g., phenol red, microbial contamination).[8] 2. Degradation of the assay reagent (e.g., MTT, WST-8) due to improper storage or light exposure.[8]1. Use fresh, high-quality reagents and culture medium. Consider using a serum-free medium during the assay incubation if serum components are suspected to be interfering.[8] 2. Ensure strict aseptic techniques to prevent microbial contamination.[8] 3. Store assay reagents as recommended by the manufacturer, protected from light.
Inconsistent results between replicate wells. 1. Uneven cell seeding density. 2. "Edge effect" in the microplate, where wells on the periphery evaporate more quickly. 3. Incomplete solubilization of formazan crystals (in MTT assays).1. Ensure a homogenous single-cell suspension before seeding. Pipette carefully and consistently. 2. To minimize the edge effect, avoid using the outermost wells of the plate or fill them with sterile PBS or medium. 3. For MTT assays, ensure the solubilization agent is thoroughly mixed in each well.
Low signal-to-noise ratio. 1. Suboptimal cell number per well. 2. Insufficient incubation time with the assay reagent.[9] 3. The chosen assay is not sensitive enough for your cell type or experimental conditions.1. Perform a cell titration experiment to determine the optimal seeding density for your specific cell line. 2. Optimize the incubation time with the assay reagent according to the manufacturer's protocol and your cell type's metabolic rate. 3. Consider a more sensitive assay. For instance, CCK-8 is generally more sensitive than the MTT assay.[5]
Unexpected changes in cell viability after Uridine-2-13C labeling. 1. The concentration of Uridine-2-13C or the duration of labeling may be cytotoxic. 2. The labeling medium may be depleted of essential nutrients over long incubation periods.1. Perform a dose-response experiment to determine a non-toxic concentration of Uridine-2-13C. 2. Include a control group with unlabeled uridine at the same concentration to differentiate between isotopic and chemical effects. 3. Ensure the labeling medium is appropriately supplemented for long-term experiments.

Section 3: Experimental Protocols & Workflows

Detailed Protocol: CCK-8 Cell Viability Assay

This protocol provides a self-validating framework for assessing cell viability in a 96-well format.

Materials:

  • Cells cultured in a 96-well plate

  • Uridine-2-13C and unlabeled uridine (for control)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density. A typical volume is 100 µL per well.

  • Experimental Treatment: After cell adherence (typically 24 hours), replace the medium with your experimental medium containing Uridine-2-13C or other test compounds. Include the following controls:

    • Untreated Control: Cells in standard culture medium.

    • Vehicle Control: Cells treated with the vehicle used to dissolve your test compounds.

    • Unlabeled Uridine Control: Cells treated with the same concentration of unlabeled uridine as your labeled experiments.

    • Blank Control: Wells containing only medium (no cells) to measure background absorbance.

  • Incubation: Incubate the plate for the desired duration of your labeling experiment (e.g., 24-48 hours).

  • Addition of CCK-8 Reagent: Add 10 µL of CCK-8 solution directly to each well.[6]

  • Incubation with CCK-8: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and density and should be determined empirically.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the average absorbance of the blank control wells from all other readings.

    • Calculate cell viability as a percentage of the untreated control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

Logical Workflow for Assay Selection and Troubleshooting

The following diagram illustrates the decision-making process for selecting and troubleshooting a cell viability assay for your Uridine-2-13C labeling experiments.

Assay_Selection_Workflow start Start: Need to assess cell viability in 13C-Uridine labeling experiment assay_choice Assay Selection start->assay_choice cck8 Primary Choice: CCK-8 / WST-8 Assay (Water-soluble formazan) assay_choice->cck8 Recommended mtt Alternative: MTT Assay (Insoluble formazan) assay_choice->mtt Requires more optimization trypan_blue Orthogonal Method: Trypan Blue (Membrane integrity) assay_choice->trypan_blue For confirmation protocol Execute Validated Protocol (See Section 3) cck8->protocol mtt->protocol trypan_blue->protocol data_review Review Data: Consistent & Expected Results? protocol->data_review troubleshoot Troubleshooting Required (See Section 2) data_review->troubleshoot No end End: Reliable Viability Data data_review->end Yes troubleshoot->protocol Implement solutions & re-run

Caption: Workflow for selecting and troubleshooting cell viability assays.

References

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies, Inc.[Link]

  • 13C Labeled Compounds. Isotope Science / Alfa Chemistry.[Link]

  • Addressing Sources of Error in the Cell Viability Measurement Process. NIST.[Link]

  • 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells. PubMed Central.[Link]

  • Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. bioRxiv.[Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.[Link]

  • Profiling the metabolism of human cells by deep 13C labeling. PubMed Central.[Link]

  • Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway. PubMed Central.[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Institutes of Health.[Link]

  • Approaches to stable isotope tracing and in vivo metabolomics in the cancer clinic. National Institutes of Health.[Link]

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega GmbH.[Link]

  • Parallel labeling experiments with [U-13C]glucose validate E. coli metabolic network model for 13C metabolic flux analysis. PubMed.[Link]

  • Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. The Royal Society of Chemistry.[Link]

  • How to solve the problem from cell viability test? ResearchGate.[Link]

  • Guidelines for cell viability assays. ResearchGate.[Link]

  • Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. ResearchGate.[Link]

  • What Is the CCK-8 Assay? A Guide to Cell Viability Testing. Boster Bio.[Link]

  • MTT assay. Wikipedia.[Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI.[Link]

  • Metabolomics and isotope tracing. PubMed Central.[Link]

Sources

Technical Support Center: Uridine-2-13C Metabolomics Sample Preparation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Uridine-2-13C metabolomics. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into sample preparation for stable isotope tracing studies involving Uridine-2-13C. Here, we will move beyond simple protocols to explain the critical reasoning behind each step, ensuring your experiments are both robust and reproducible.

Introduction to Uridine-2-13C Tracing

Uridine, a key pyrimidine nucleoside, is fundamental to the synthesis of RNA, UDP-sugars for glycosylation, and other essential biomolecules. Utilizing Uridine-2-13C as a metabolic tracer allows for the precise tracking of carbon flux through these pathways. However, the accuracy of such studies is critically dependent on meticulous sample preparation. The primary challenges are to instantaneously halt metabolic activity (quenching), efficiently extract uridine and its phosphorylated derivatives (UMP, UDP, UTP), and prevent their degradation throughout the process.[1][2] This guide provides a comprehensive framework for navigating these challenges.

Core Experimental Workflow

The overall process, from cell culture to analysis-ready extract, is a multi-stage procedure where each step is a potential source of variability. Understanding the flow is the first step to troubleshooting.

cluster_0 Phase 1: Cell Culture & Labeling cluster_1 Phase 2: Harvesting & Quenching cluster_2 Phase 3: Extraction cluster_3 Phase 4: Sample Preparation for MS A Cell Seeding & Growth B Introduction of Uridine-2-13C Tracer A->B Achieve Log-Phase Growth C Rapid Removal of Media B->C Reach Isotopic Steady State D Metabolic Quenching (e.g., Cold Methanol) C->D Immediate Processing E Cell Lysis (e.g., Sonication/Freeze-Thaw) D->E Store at -80°C or Proceed F Metabolite Extraction (Solvent Addition) E->F G Pellet Cellular Debris (Centrifugation) F->G H Supernatant Collection G->H I Solvent Evaporation (under N2 or Lyophilization) H->I J Reconstitution in LC-MS Grade Solvent I->J LC-MS Analysis LC-MS Analysis J->LC-MS Analysis

Caption: High-level workflow for Uridine-2-13C metabolomics sample preparation.

Troubleshooting Guide

This section addresses specific problems that may arise during your sample preparation workflow.

Issue 1: Low Signal or Poor Detection of Uridine and its Phosphorylated Derivatives (UMP, UDP, UTP)

  • Potential Cause A: Inefficient Quenching. If enzymatic activity is not halted immediately, UTP and UDP can be rapidly dephosphorylated, leading to an artificially low signal for these key metabolites. Metabolic quenching is a critical step to preserve the in vivo metabolic state of the cells at the time of sample collection.[3]

    • Solution: Implement a rapid quenching protocol. For adherent cells, aspirate the media and immediately add ice-cold (-80°C) 100% methanol.[3][4] For suspension cells, rapid filtration followed by quenching in 100% cold methanol is highly effective.[3][4] The key is to minimize the time between removing the cells from their growth environment and inactivating their enzymes.

  • Potential Cause B: Incomplete Cell Lysis. The robust cell membrane needs to be thoroughly disrupted to release intracellular metabolites.

    • Solution: Employ a combination of lysis techniques. After adding the extraction solvent, use probe sonication on ice or multiple freeze-thaw cycles in liquid nitrogen to ensure complete cell disruption.[5] Visual inspection under a microscope can confirm lysis efficiency.

  • Potential Cause C: Suboptimal Extraction Solvent. The polarity of uridine and its phosphorylated forms varies, requiring a solvent system that can efficiently solubilize all of them.

    • Solution: Use a polar, organic solvent mixture. A common and effective extraction solution is a mixture of methanol, acetonitrile, and water.[4] A ratio of 2:2:1 (methanol:acetonitrile:water) is a good starting point.[4] Keep the extraction solvent chilled to at least -20°C to minimize enzymatic degradation during the extraction process.[6]

Issue 2: High Variability Between Replicates

  • Potential Cause A: Inconsistent Cell Handling. Any variation in the time taken to harvest, wash, or quench cells will introduce significant metabolic differences between samples.[1]

    • Solution: Standardize your workflow meticulously. Process each sample individually and identically.[7] Prepare all necessary materials (e.g., chilled solvents, labeled tubes) in advance to ensure a smooth and rapid process.[7] Randomizing the order of sample processing can help to mitigate any time-dependent systematic bias.

  • Potential Cause B: Cell Washing Steps Leading to Metabolite Leakage. While it may seem intuitive to wash cells to remove extracellular media, this step can cause cell membranes to become permeable, leading to the loss of intracellular metabolites.

    • Solution: Minimize or eliminate washing steps. If a wash is absolutely necessary to remove extracellular contaminants, use ice-cold phosphate-buffered saline (PBS) and perform the wash very rapidly. However, the preferred method for adherent cells is to aspirate the medium and immediately quench with cold solvent.

  • Potential Cause C: Contamination from Lab Materials. Plasticizers, detergents, and other contaminants can interfere with mass spectrometry analysis.

    • Solution: Use high-quality, MS-grade reagents and solvents.[8] Avoid using colored tubes or tips, and do not seal tubes with parafilm, which can be a source of PEG contamination.[8] All sample manipulations should be performed in a clean environment, wearing nitrile gloves.[8]

Issue 3: Evidence of Metabolite Degradation (e.g., high UMP/UTP ratio)

  • Potential Cause A: Sample Instability at Room Temperature. Uridine nucleotides, particularly UTP and UDP, can degrade if left at room temperature for extended periods.[6]

    • Solution: Keep samples cold at all times.[7] Use pre-chilled tubes and work on dry ice or in a cold room whenever possible. If samples are to be analyzed later, they should be stored at -80°C.[9] Limit the time samples spend in the autosampler before injection; if possible, use a refrigerated autosampler.[6]

  • Potential Cause B: Multiple Freeze-Thaw Cycles. Repeatedly freezing and thawing samples can lead to the degradation of sensitive metabolites.

    • Solution: Aliquot samples into single-use volumes before the initial freezing.[10] This ensures that you only thaw the amount of sample needed for a single analysis.

Frequently Asked Questions (FAQs)

Q1: How long should I label my cells with Uridine-2-13C?

A1: The labeling time depends on the specific metabolic pathway and the turnover rate of the metabolites of interest. For rapidly dividing cells and central metabolic pathways, a steady-state labeling of downstream metabolites can often be achieved within 6-24 hours.[11] However, it is highly recommended to perform a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) to determine the optimal labeling time for your specific cell type and experimental conditions.

Q2: Should I use trypsin or a cell scraper to harvest my adherent cells?

A2: Mechanical scraping is generally preferred over trypsinization for metabolomics studies.[5] Trypsin can alter the cell membrane, leading to the leakage of intracellular metabolites.[12] If you must use trypsin, use the lowest possible concentration and incubation time, and immediately neutralize it with a large volume of ice-cold media or buffer before pelleting the cells. For optimal metabolite retention, gently wash the cell monolayer with ice-cold PBS, aspirate, and then add the cold extraction solvent directly to the plate, scraping the cells into the solvent.[13]

Q3: What is the best method for normalizing my data?

A3: Normalization is crucial to account for variations in cell number or sample volume. Common methods include:

  • Cell Counting: Before harvesting, count the cells from a parallel plate or a separate aliquot.

  • Protein Quantification: After metabolite extraction, the remaining protein pellet can be resolubilized and quantified using a BCA assay.[11]

  • DNA Quantification: Similar to protein quantification, the DNA content of the pellet can be measured.[13] The choice of normalization method should be consistent across all samples in your experiment.

Q4: How can I be sure my quenching method is effective?

A4: The effectiveness of a quenching protocol can be validated by adding a 13C-labeled tracer during the harvesting and quenching steps and then measuring its incorporation into downstream metabolites.[3] If the quenching is effective, there should be minimal to no incorporation of the label after the quenching solution is applied.[3]

Recommended Protocols

Protocol 1: Metabolite Extraction from Adherent Cells
  • Preparation: Pre-chill extraction solvent (Methanol:Acetonitrile:Water, 2:2:1 v/v/v) to -20°C or colder. Label all microcentrifuge tubes and pre-chill them on dry ice.

  • Harvesting and Quenching: Remove the cell culture plate from the incubator. Aspirate the growth medium completely.

  • Immediately add 1 mL of the ice-cold extraction solvent to the plate.

  • Place the plate on a bed of dry ice to keep it cold.

  • Using a pre-chilled cell scraper, scrape the cells into the extraction solvent.[13]

  • Cell Lysis: Transfer the cell lysate into a pre-chilled 1.5 mL microcentrifuge tube.

  • Vortex briefly (5-10 seconds).

  • Perform three cycles of freeze-thaw by immersing the tube in liquid nitrogen for 1 minute, followed by thawing in an ice bath.

  • Extraction: Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.[4]

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled, labeled tube. Be careful not to disturb the protein pellet.

  • Storage: Store the extracts at -80°C until analysis. For LC-MS analysis, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator, and reconstitute in an appropriate volume of LC-MS grade solvent (e.g., 5% acetonitrile in water).[4]

Data Summary Table: Extraction Solvent Comparison
Solvent SystemPolarityProsCons
80% MethanolHighGood for polar compounds, effective quenching at cold temperatures.May not be optimal for less polar metabolites.
80% EthanolHighSimilar to methanol, good for a broad range of metabolites.Can sometimes extract more lipids than desired.
Methanol:Acetonitrile:Water (2:2:1)BroadExcellent for a wide range of polarities, including nucleotides and nucleosides.[4]Requires preparation of a mixture.
40-60% Acetonitrile in WaterBroadEffective for nucleotide extraction, volatile and easy to remove.[13]May be less effective at precipitating proteins compared to higher organic percentages.

Troubleshooting Logic Diagram

start Problem: Low Metabolite Signal q1 Was quenching rapid and with ice-cold solvent? start->q1 s1 Improve quenching protocol: - Use -80°C Methanol - Minimize time to quenching q1->s1 No q2 Is cell lysis complete? q1->q2 Yes s1->q2 s2 Enhance lysis: - Add sonication step - Increase freeze-thaw cycles q2->s2 No q3 Is the extraction solvent appropriate for nucleotides? q2->q3 Yes s2->q3 s3 Optimize extraction solvent: - Use Methanol:ACN:Water - Ensure solvent is cold q3->s3 No end Re-evaluate Results q3->end Yes s3->end

Caption: A decision tree for troubleshooting low signal intensity.

References

  • JoVE. Plant Sample Preparation for Nucleoside/Nucleotide Content Measurement with An HPLC-MS/MS. [Link]

  • PubMed Central. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures. [Link]

  • PubMed Central. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. [Link]

  • Springer Nature Experiments. High-resolution 13C metabolic flux analysis. [Link]

  • PubMed Central. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

  • PubMed Central. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics. [Link]

  • Protocols.io. Intracellular metabolomics extraction. [Link]

  • National Institutes of Health. Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]

  • Nebraska Center for Integrated Biomolecular Communication. Guide for metabolomics experiments. [Link]

  • McGill University. General recommendations for metabolomics analysis: sample preparation, handling and pr. [Link]

  • YouTube. #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. [Link]

  • ResearchGate. (PDF) Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. [Link]

  • PubMed. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]

  • MDPI. Comparison of Various Extraction Approaches for Optimized Preparation of Intracellular Metabolites from Human Mesenchymal Stem Cells and Fibroblasts for NMR-Based Study. [Link]

  • National Institutes of Health. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC. [Link]

  • ResearchGate. Evaluation of phosphorylated uridine derivatives 16, 19, 25 and 26, and... [Link]

  • Frontiers. Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. [Link]

  • The University of British Columbia. Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis. [Link]

  • MDPI. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts. [Link]

  • PubMed Central. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. [Link]

  • PubMed Central. Abiotic production of sugar phosphates and uridine ribonucleoside in aqueous microdroplets. [Link]

  • ResearchGate. Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. [Link]

  • ScienceDirect. Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. [Link]

  • Arizona State University. Position of uridine thiation: The identification of minor nucleosides from transfer RNA by mass spectrometry. [Link]

  • Semantic Scholar. Position of uridine thiation: the identification of minor nucleosides from transfer RNA by mass spectrometry. [Link]

  • DergiPark. Effects of Uridine and Uridine Nucleotides on Proliferation and Migration of L929 Murine Fibroblast Cell Line. [Link]

Sources

Validation & Comparative

Validation of Uridine-2-13C labeling with autoradiography

Comparative Validation Guide: Uridine-2- C Labeling (MSI) vs. Autoradiography

Part 1: Executive Summary & Scientific Rationale

The Validation Challenge

For decades, Autoradiography (ARG) using


1

Uridine-2-


CMass Spectrometry Imaging (MSI)MALDI-IMSNanoSIMS

The Core Conflict: Since

Parallel Cross-Validation Study

Mechanism of Action: The Salvage Pathway

Uridine-2-

Salvage Pathway2

UridineSalvageExt_UrdExtracellularUridine-2-13CInt_UrdIntracellularUridine-2-13CExt_Urd->Int_UrdTransporters(CNT/ENT)UMPUMP(Monophosphate)Int_Urd->UMPUridineKinase (UCK)DegradationDegradation(β-alanine)Int_Urd->DegradationUridinePhosphorylaseUDPUDP(Diphosphate)UMP->UDPUMPKinaseUTPUTP(Triphosphate)UDP->UTPNDPKRNANascent RNA(13C-Labeled)UTP->RNARNA Polymerases(I, II, III)

Figure 1: Uridine Salvage Pathway. The

Part 2: Technical Comparison (The Alternatives)

To validate Uridine-2-

FeatureMethod A: Stable Isotope MSI (Uridine-2-

C)
Method B: Autoradiography (

H-Uridine)
Detection Principle Mass-to-Charge Ratio (

) via MALDI or SIMS
Radioactive Decay (

-emission) via Film/Phosphor
Spatial Resolution High: 10–50 µm (MALDI); Ultra: <100 nm (NanoSIMS)Medium: 50 µm (Phosphor); High: 1–5 µm (Micro-ARG emulsion)
Specificity Exact: Distinguishes Uridine from Uracil/CatabolitesLow: Detects all radiation (Parent + Metabolites)
Quantification Relative (requires standard curve/normalization)Absolute (nCi/g via radioactive standards)
Safety/Cost Safe (No radiation), High Instrument CostHazmat (Radioactive waste), Low Instrument Cost
Multiplexing Yes: Can label DNA (

N) and RNA (

C) simultaneously
No: Cannot easily distinguish multiple isotopes

Part 3: The Cross-Validation Protocol

This protocol describes a Parallel Cohort Design . You cannot measure


Phase 1: Experimental Design
  • Animal Model: Mice (n=6 per group).

  • Group A (Test): IV injection of Uridine-2-

    
    C  (50 mg/kg).
    
  • Group B (Validation): IV injection of [5-

    
    H]-Uridine  (1 mCi/kg).
    
  • Timepoint: Sacrifice at 60 minutes post-injection (peak RNA synthesis window).

Phase 2: Tissue Processing (Divergent Workflows)

Step 1: Sacrifice & Embedding

  • Euthanize animals. Rapidly dissect target organs (e.g., Liver, Intestine, Tumor).

  • Snap Freeze: Isopentane cooled by liquid nitrogen (prevents RNA degradation and metabolite diffusion).

  • Embedding: Carboxymethyl cellulose (CMC) is preferred over OCT for MSI to avoid mass spectral interference.

Step 2: Cryosectioning

  • Cut adjacent sections (10 µm thickness).

  • Group A Sections: Mount on Indium-Tin-Oxide (ITO) coated slides (conductive for MSI).

  • Group B Sections: Mount on standard glass slides (for ARG).

Phase 3: Detection & Imaging
Workflow A: MALDI-IMS (For

C Detection)
  • Desiccation: Vacuum dry slides for 30 mins.

  • Matrix Application: Spray 9-Aminoacridine (9-AA) or DHB matrix using an automated sprayer (e.g., TM-Sprayer). Crucial: Wet/Dry cycle optimization to prevent delocalization.

  • Acquisition: Analyze on MALDI-FTICR or MALDI-TOF in Negative Ion Mode .

  • Target Mass: Monitor the mass shift.

    • Endogenous Uridine (

      
      C): 
      
      
      243.06
    • Labeled Uridine (

      
      C): 
      
      
      244.06 (+1.003 Da shift).
    • Advanced: Monitor UTP fragment ions to confirm incorporation into the nucleotide pool.

Workflow B: Digital Autoradiography (For

H Validation)
  • Exposure: Place slides in a cassette against a Tritium-sensitive Phosphor Screen .

  • Duration: Expose for 5–7 days (due to low energy of

    
    H).
    
  • Scanning: Scan screen on a Phosphorimager (e.g., Typhoon or Storm systems).

  • Quantification: Convert pixel intensity to nCi/mg using

    
    H-microscales co-exposed with samples.
    

Part 4: Data Interpretation & Logic

The validation is successful if the Spatial Correlation Coefficient is high (>0.8).

Visual Alignment (Qualitative)
  • Expectation: High signal in regions of high cell proliferation/turnover (e.g., intestinal crypts, tumor periphery).

  • Validation Check: If the ARG shows a "hot" rim around a tumor and the MSI

    
    C map shows the same rim, the distribution is validated.
    
Specificity Check (The MSI Advantage)
  • Scenario: ARG shows signal in the liver. MSI shows signal for Uracil (

    
     111) but not Uridine (
    
    
    243) or RNA.
Workflow Diagram

ValidationWorkflowStartExperimental Start(Parallel Cohorts)GrpAGroup A: Uridine-2-13C(Stable Isotope)Start->GrpAGrpBGroup B: [5-3H]-Uridine(Radioactive)Start->GrpBSectASectioning (ITO Slides)GrpA->SectAMatrixMatrix Spray(9-AA / DHB)SectA->MatrixMALDIMALDI-IMS / NanoSIMS(Detect m/z 244.06)Matrix->MALDIOverlayImage Registration & OverlayMALDI->OverlaySectBSectioning (Glass Slides)GrpB->SectBExposePhosphor Screen Exposure(5-7 Days)SectB->ExposeAutoRadPhosphorimager Scan(Detect Beta Decay)Expose->AutoRadAutoRad->OverlayResultValidation Outcome:Spatial Co-localizationOverlay->Result

Figure 2: Parallel Validation Workflow. Comparing the stable isotope stream (Left) with the radioactive stream (Right).

Part 5: References

  • Steinhauser, M. L., et al. (2012). Multi-isotope imaging mass spectrometry quantifies stem cell division and metabolism. Nature, 481(7382), 516–519. [Link]

    • Key Insight: Establishes MIMS (NanoSIMS) as a valid method for tracking stable isotope nucleosides (

      
      N-thymidine, 
      
      
      C-uridine) with resolution superior to autoradiography.
  • Solon, E. G. (2015). Autoradiography: High-Resolution Molecular Imaging in Pharmaceutical Discovery and Development. Methods in Molecular Biology, 1250, 193–207. [Link]

    • Key Insight: Defines the "Gold Standard" protocols for Quantitative Whole Body Autoradiography (QWBA).

  • Spengler, B. (2015). Mass spectrometry imaging of biomolecular information. Analytical Chemistry, 87(1), 64–82. [Link]

    • Key Insight: Detailed comparison of MALDI-IMS sensitivity versus traditional histological methods.

  • Stoll, D. R., et al. (2016). Liquid Chromatography-Mass Spectrometry for the Analysis of Nucleotides and Nucleosides. Analytical Chemistry. [Link][1][3]

    • Key Insight: Validation of specific mass shifts in Uridine isotopes.

A Senior Application Scientist's Guide to the Cross-Validation of Uridine-2-¹³C Metabolic Flux Analysis Results

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of cellular metabolism research, ¹³C Metabolic Flux Analysis (¹³C-MFA) stands as a gold-standard technique for quantifying the rates of intracellular reactions.[1][2] By tracing the journey of stable isotopes through metabolic networks, we gain a detailed map of cellular activity, which is crucial for understanding disease and developing targeted therapeutics.[3][4] Specifically, using Uridine-2-¹³C as a tracer provides a unique lens into nucleotide synthesis and the pentose phosphate pathway (PPP), pathways fundamental to cell proliferation and redox homeostasis.[5][6]

The Principle of Orthogonal Validation

Here, we will compare Uridine-2-¹³C MFA with three powerful, complementary approaches:

  • Parallel Isotopic Tracing with [U-¹³C]-Glucose: To validate fluxes within central carbon metabolism.

  • Seahorse XF Extracellular Flux Analysis: To validate the bioenergetic outputs of the system (glycolysis and mitochondrial respiration).

  • Transcriptomic/Proteomic Analysis: To correlate flux changes with the expression levels of key metabolic enzymes.

cluster_MFA Core Flux Analysis MFA Uridine-2-13C MFA (Focus on Nucleotide Synthesis & PPP) Glucose [U-13C]-Glucose MFA (Central Carbon Metabolism) MFA->Glucose Compare PPP & Glycolysis Flux Seahorse Seahorse XF Analysis (Bioenergetics) MFA->Seahorse Correlate with OCR & ECAR Omics Transcriptomics/Proteomics (Enzyme Expression) MFA->Omics Correlate with Enzyme Levels

Figure 1: Orthogonal Validation Strategy for MFA.

Cross-Validation with [U-¹³C]-Glucose MFA

Expertise & Experience: While Uridine-2-¹³C is excellent for resolving fluxes around the ribose-5-phosphate node, a universally labeled tracer like [U-¹³C]-Glucose provides a more comprehensive view of glycolysis, the TCA cycle, and anaplerotic reactions.[8][9] By running a parallel experiment with [U-¹³C]-Glucose, we can independently calculate fluxes for pathways that overlap with our uridine tracing experiment. A strong correlation between the flux values for shared reactions (e.g., the non-oxidative PPP) serves as a powerful validation of the model's accuracy.[4][10]

Experimental Protocol: [U-¹³C]-Glucose Labeling
  • Cell Culture: Plate cells at a density that ensures they remain in the exponential growth phase throughout the experiment.

  • Media Formulation: Prepare culture medium where unlabeled glucose is replaced with [U-¹³C]-Glucose. Ensure all other nutrient concentrations are identical to the Uridine-2-¹³C experiment.

  • Tracer Introduction: After a wash with phosphate-buffered saline (PBS), switch the cells to the ¹³C-labeled medium. This marks time zero.

  • Steady-State Labeling: Culture the cells for a duration sufficient to achieve isotopic steady state. This typically requires a time equivalent to 1-2 cell doublings, but should be determined empirically.[7]

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.[11] Scrape the cells and collect the extract.

  • Sample Processing: Centrifuge the cell extract to pellet protein and debris. Collect the supernatant containing polar metabolites.

  • LC-MS/MS Analysis: Analyze the mass isotopomer distributions (MIDs) of key metabolites (e.g., pyruvate, lactate, citrate, ribose-5-phosphate) using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Flux Calculation: Use a computational flux modeling platform (e.g., INCA, VANTED) to calculate metabolic fluxes by fitting the measured MIDs to a stoichiometric model of cell metabolism.[1]

cluster_exp Experimental Workflow cluster_comp Computational Workflow s1 Culture Cells s2 Introduce [U-13C]-Glucose s1->s2 s3 Achieve Isotopic Steady State s2->s3 s4 Quench & Extract Metabolites s3->s4 s5 LC-MS Analysis (Measure MIDs) s4->s5 c1 Input MIDs & Stoichiometric Model s5->c1 Data Input c2 Flux Estimation (e.g., INCA) c1->c2 c3 Calculate Flux Map c2->c3 v Compare with Uridine-2-13C Flux Results c3->v Validation Step

Figure 2: Workflow for ¹³C-Glucose MFA Cross-Validation.
Data Presentation: Comparative Flux Analysis

The results from both tracer experiments can be compared directly. Here is a hypothetical example comparing flux values (normalized to glucose uptake) for a cancer cell line.

Metabolic Flux (Normalized)Uridine-2-¹³C MFA[U-¹³C]-Glucose MFA% DifferenceConclusion
Glycolysis (Glucose -> Pyruvate)1.801.852.8%Validated
PPP Oxidative (G6P -> R5P)0.150.146.7%Validated
TCA Cycle (Citrate Synthase)0.850.905.9%Validated
Pyrimidine Synthesis (de novo)0.05Not ResolvedN/AOrthogonal

Table 1: Hypothetical comparison of normalized flux values from Uridine-2-¹³C and [U-¹³C]-Glucose MFA. Small percentage differences for overlapping pathways indicate strong cross-validation.

Cross-Validation with Seahorse XF Extracellular Flux Analysis

Trustworthiness: ¹³C-MFA provides a detailed, model-based view of intracellular fluxes. Seahorse XF technology offers a complementary, empirical measurement of the results of that metabolism: oxygen consumption and acid extrusion.[12] The Oxygen Consumption Rate (OCR) is a direct measure of mitochondrial respiration, while the Extracellular Acidification Rate (ECAR), driven primarily by lactate and CO₂, is a proxy for glycolysis.[13] These real-time measurements provide a powerful, independent check on the net bioenergetic fluxes calculated by MFA.

Experimental Protocol: Seahorse XF Mito Stress Test
  • Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density to ensure a confluent monolayer.[14]

  • Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), pH 7.4. Place the plate in a non-CO₂ incubator at 37°C.

  • Instrument Setup: Hydrate the sensor cartridge and load the injection ports with compounds for the Mito Stress Test:

    • Port A: Oligomycin (ATP synthase inhibitor)

    • Port B: FCCP (a protonophore that uncouples respiration)

    • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

  • Run Assay: Calibrate the instrument and begin the assay. The Seahorse XF Analyzer will measure baseline OCR and ECAR before sequentially injecting the compounds to reveal key parameters of mitochondrial function.[15]

  • Data Normalization: After the run, normalize the data to cell number, either by cell counting or by a proxy like a CyQUANT or BCA protein assay.[14]

Data Presentation: Bioenergetic Correlation

The MFA-calculated flux of oxygen consumption and lactate production should correlate with the Seahorse-measured OCR and ECAR.

Bioenergetic ParameterMFA-Calculated Flux (nmol/min/mg protein)Seahorse XF Measured Rate (pmol/min/µg protein)Correlation
Oxygen Consumption1.521550Strong
Lactate Secretion (Glycolysis)2.80(Correlates with ECAR of 180 mpH/min/µg protein)Strong

Table 2: Hypothetical correlation between MFA-calculated fluxes and Seahorse XF measured rates. A strong positive correlation between the two distinct methods validates the bioenergetic predictions of the MFA model.

Cross-Validation with Transcriptomics and Proteomics

Authoritative Grounding: While metabolic flux is not always directly proportional to the expression of enzymes, a significant reprogramming of a metabolic pathway is almost always accompanied by changes in the expression of its constituent enzymes.[16] Therefore, integrating transcriptomic (RNA-seq) or proteomic (mass spectrometry-based) data provides a powerful, albeit semi-quantitative, validation of MFA findings.[17] If MFA reveals a significant increase in de novo pyrimidine synthesis, we would expect to see an upregulation of key enzymes in that pathway, such as Carbamoyl-phosphate synthetase 2 (CAD) or Dihydroorotate dehydrogenase (DHODH).[6]

Experimental Protocol: Proteomics (Simplified Workflow)
  • Parallel Culture: Grow cells under the exact same conditions as the MFA experiment.

  • Cell Lysis & Protein Extraction: Harvest cells and lyse them in a buffer containing detergents and protease inhibitors.

  • Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the peptides using high-resolution mass spectrometry to identify and quantify thousands of proteins.

  • Data Analysis: Identify differentially expressed proteins between experimental conditions. Focus on enzymes within the metabolic network defined in the MFA model.

cluster_pathway Pyrimidine Synthesis Pathway MFA MFA Result: Increased Flux (e.g., Pyrimidine Synthesis) Validation Hypothesis Validated: Flux change is supported by enzyme expression. MFA->Validation Omics Proteomics Result: Upregulation of Key Enzymes Omics->Validation CAD CAD Omics->CAD Quantifies Protein Levels DHODH DHODH Omics->DHODH Quantifies Protein Levels UMPS UMPS Omics->UMPS Quantifies Protein Levels

Figure 3: Integrating MFA with Proteomics.
Data Presentation: Flux vs. Expression
Pathway EnzymeMFA Flux Change (Fold)Protein Expression Change (Fold)Conclusion
Pyrimidine Synthesis
CAD+ 2.1+ 1.9Corroborated
DHODH+ 2.1+ 2.3Corroborated
UMPS+ 2.1+ 1.2Weakly Corroborated
Glycolysis
HK2+ 1.2+ 1.1Corroborated
PFKP+ 1.2- 0.1Discordant

Table 3: Hypothetical data integrating MFA flux changes with corresponding protein expression changes. Strong correlations bolster confidence, while discordant results may point to post-translational regulation.

Conclusion: A Synthesis of Evidence

References

  • A Researcher's Guide to 13C-Metabolic Flux Analysis (13C-MFA) Using Labeled Glucose. (n.d.). Benchchem.
  • Overview of 13c Metabolic Flux Analysis. (n.d.). Creative Proteomics.
  • Using Multiple Tracers for 13C Metabolic Flux Analysis. (n.d.). Springer Nature Experiments.
  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. (n.d.). PubMed Central.
  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (2022). PLOS Computational Biology.
  • Validation-based model selection for 13C metabolic flux analysis with uncertain measurement errors. (n.d.). PubMed Central.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2025). ResearchGate.
  • Nutrient profiling reveals extracellular uridine as a fuel for pancreatic cancer through uridine phosphorylase 1. (2021). bioRxiv.
  • 13C MFA Part 2 | 13C Metabolic Flux Analysis | Lecture 12. (2020). YouTube.
  • A guide to 13C metabolic flux analysis for the cancer biologist. (n.d.). Nature.com.
  • [U-13 C] glucose tracing shows differences in metabolite contribution... (n.d.). ResearchGate.
  • Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL. (n.d.). PubMed Central.
  • Combining metabolic flux analysis with proteomics to shed light on the metabolic flexibility: the case of Desulfovibrio vulgaris Hildenborough. (2024). Frontiers.
  • Seahorse Real-Time Cell Metabolic Analysis. (n.d.). Agilent.
  • How Agilent Seahorse XF Analyzers Work. (n.d.). Agilent.
  • Integrating proteomic or transcriptomic data into metabolic models using linear bound flux balance analysis. (n.d.). PubMed Central.
  • Which way is better for seahorse assay cell number normalization, by measuring protein or DNA? (2020). ResearchGate.
  • Seahorse Xfe24 Extracellular Flux Analyzer-based analysis of cellular respiration in Caenorhabditis elegans. (n.d.). PubMed Central.

Sources

Comparative Technical Guide: Uridine-2-13C vs. [1',2',3',4',5'-13C5]Uridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of Uridine-2-13C and [1',2',3',4',5'-13C5]uridine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Selection Matrix

In metabolic flux analysis (MFA) and structural biology, the choice between Uridine-2-13C (pyrimidine ring-labeled) and [1',2',3',4',5'-13C5]uridine (ribose-labeled) is not merely a matter of mass shift; it dictates which half of the nucleotide metabolism is visible to your analytics.

  • Select Uridine-2-13C when your objective is to quantify pyrimidine salvage capacity , RNA turnover rates, or the stability of the uracil moiety without interference from central carbon metabolism.

  • Select [1',2',3',4',5'-13C5]uridine when tracking nucleotide sugar recycling , the non-oxidative pentose phosphate pathway (PPP), or the bioenergetic contribution of nucleosides to glycolysis (e.g., in glucose-deprived cancer models).

Quick Selection Matrix
FeatureUridine-2-13C[1',2',3',4',5'-13C5]Uridine
Primary Target Pyrimidine Base (Uracil/Cytosine)Ribose Sugar / Central Carbon
Mass Shift (Parent) M+1M+5
Key Enzyme Probe Uridine Cytidine Kinase (UCK)Uridine Phosphorylase (UPP1/2)
Glycolysis Entry? NoYes (via Ribose-1-Phosphate)
TCA Cycle Entry? NoYes (via Pyruvate)
NMR Signature Carbonyl Region (~152 ppm)Sugar Region (60–90 ppm)

Structural & Metabolic Divergence

The critical difference between these two isotopomers lies in their fate following the action of Uridine Phosphorylase (UPP) . This enzyme cleaves the N-glycosidic bond, separating the base from the sugar.

The Divergence Mechanism
  • Uridine-2-13C (Base Label): The 13C atom is located at the C2 position of the pyrimidine ring. Upon cleavage by UPP, the label remains with Uracil . This uracil can be salvaged back to UMP or degraded to beta-alanine, but the label never enters the carbohydrate pool.

  • [1',2',3',4',5'-13C5]Uridine (Ribose Label): The label is located on the pentose ring. Upon cleavage, it yields [13C5]Ribose-1-Phosphate (R1P) . R1P is rapidly converted to Ribose-5-Phosphate (R5P), which can enter the Pentose Phosphate Pathway (PPP) and subsequently Glycolysis (generating lactate) or the TCA cycle.

Visualization of Metabolic Fate

The following diagram illustrates the strict metabolic segregation of the two tracers.

MetabolicFate Uridine Exogenous Uridine (Tracer Entry) UPP Uridine Phosphorylase (UPP1/2) Uridine->UPP Uptake Uracil Uracil (13C-Label from Uridine-2-13C) UPP->Uracil Base Cleavage R1P Ribose-1-P (13C-Label from Ribose-13C5) UPP->R1P Sugar Cleavage UMP UMP Uracil->UMP Salvage RNA RNA Incorporation UMP->RNA R5P Ribose-5-P R1P->R5P PRPP PRPP (Purine Synthesis) R5P->PRPP Nucleotide Recycling Glycolysis Glycolysis / TCA Cycle (Energy Production) R5P->Glycolysis Non-Oxidative PPP

Figure 1: Metabolic divergence of Uridine tracers. Red path indicates the fate of Uridine-2-13C; Green path indicates the fate of Ribose-13C5.

Analytical Performance Comparison

Mass Spectrometry (LC-MS/MS)

In flux analysis, the mass shift is the primary readout.

  • Uridine-2-13C: Produces an M+1 shift. This is useful for simple salvage tracking but can be susceptible to natural abundance background noise (approx. 1.1% per carbon) if enrichment is low.

  • [1',2',3',4',5'-13C5]Uridine: Produces an M+5 shift. This provides a high signal-to-noise ratio, distinct from natural isotopes. Crucially, if the ribose is recycled into Purines (e.g., ATP), you will see M+5 ATP, proving the sugar backbone came from uridine salvage.

NMR Spectroscopy

NMR allows for positional isotopomer analysis without fragmentation.

  • Uridine-2-13C: The C2 carbonyl appears as a doublet (due to coupling with N1/N3 if 15N labeled, or singlet if not) in the downfield region (~152 ppm ). It is isolated and easy to quantify.

  • [1',2',3',4',5'-13C5]Uridine: The ribose carbons (C1' to C5') resonate between 60–90 ppm . Due to 13C-13C coupling between adjacent labeled carbons, these signals appear as complex multiplets. This coupling is advantageous for structural assignment (e.g., sugar pucker conformation in RNA) but requires decoupling sequences for quantitative flux analysis.

Experimental Protocol: Self-Validating Flux Analysis

Objective: To determine the contribution of uridine-derived ribose to glycolysis (Warburg effect bypass) using [1',2',3',4',5'-13C5]uridine.

Scientific Integrity Check: This protocol includes an internal standard step and a "Time=0" control to validate quenching efficiency.

Workflow Diagram

Workflow Step1 1. Seed Cells (Steady State) Step2 2. Tracer Pulse (1mM 13C5-Uridine) Step1->Step2 24h Adhesion Step3 3. Quench (-80°C MeOH) Step2->Step3 t = 0, 1, 4, 24h Step4 4. Spike IS (13C-Lactate) Step3->Step4 Validation Step5 5. Extract & Analyze (LC-HRMS) Step4->Step5 Biphasic Extraction

Figure 2: Validated LC-MS/MS workflow for Uridine flux analysis.

Step-by-Step Methodology
  • Cell Seeding & Acclimatization:

    • Seed cells (e.g., pancreatic cancer lines) in 6-well plates.

    • Critical: If testing salvage capacity under stress, switch to glucose-deprived medium 2 hours prior to labeling.

  • Isotope Labeling (The Pulse):

    • Replace medium with fresh medium containing 1 mM [1',2',3',4',5'-13C5]uridine .

    • Why 1mM? This concentration saturates the salvage pathway and mimics the physiological uridine availability in the tumor microenvironment (TME).

  • Metabolic Quenching (The Stop):

    • At designated time points (0, 1, 4, 24h), rapidly aspirate media.

    • Immediately wash with ice-cold saline.

    • Add 80% Methanol/Water (pre-chilled to -80°C) .

    • Self-Validation: The "Time=0" plate should show M+5 Uridine inside the cell (if transport is fast) but zero M+5 Lactate. If M+5 Lactate appears at T=0, your quenching was too slow, and metabolism occurred during harvest.

  • Extraction & Internal Standardization:

    • Scrape cells and transfer to tubes.[1]

    • Spike Internal Standard (IS): Add a known quantity of 13C3-Lactate or 15N-Uracil to the lysate before centrifugation. This corrects for extraction loss and ionization variability.

    • Vortex and centrifuge (16,000 x g, 10 min, 4°C). Collect supernatant.

  • LC-MS/MS Analysis:

    • Target analytes: Uridine (M+5), Ribose-Phosphate (M+5), Lactate (M+3), and UTP (M+5).

    • Data Interpretation: The presence of M+3 Lactate confirms that the ribose moiety was cleaved, entered the PPP, and flowed down to glycolysis.

References

  • Uridine-Derived Ribose as Cancer Fuel

    • Title: Uridine-derived ribose fuels glucose-restricted pancreatic cancer.[2][3]

    • Source: Nature (2023).[2]

    • Significance: Defines the pathway where ribose-13C5 enters glycolysis via UPP1.
    • Link:[Link][4]

  • NMR Characterization of RNA

    • Title: Selective 13C labeling of nucleotides for large RNA NMR spectroscopy.
    • Source: Journal of Biomolecular NMR (2010).
    • Significance: Details the chemical shifts and coupling constants for ribose-labeled vs. base-labeled nucleotides.
    • Link:[Link]

  • Metabolic Flux Analysis Protocols

    • Title: A guide to 13C metabolic flux analysis for the cancer biologist.
    • Source: N
    • Significance: Authoritative guide on quenching and steady-st
    • Link:[Link][4]

  • Uridine Phosphorylase Kinetics

    • Title: Nutrient profiling reveals extracellular uridine as a fuel for pancreatic cancer through uridine phosphorylase 1.[3][5]

    • Source: bioRxiv (2021).
    • Significance: Provides specific LC-MS/MS parameters for tracking 13C5-ribose.
    • Link:[Link][4][6][7]

Sources

Technical Guide: The Strategic Shift to [2-13C]-Uridine in RNA Therapeutics and Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, tritiated uridine (


H-Uridine) served as the gold standard for monitoring RNA synthesis and decay due to its high sensitivity. However, the landscape of drug development and structural biology has shifted. [2-13C]-Uridine  (Uridine labeled with Carbon-13 at the C2 position of the pyrimidine ring) has emerged as the superior alternative, offering atomic-level resolution that radioactivity cannot provide.

This guide details the technical superiority of [2-13C]-Uridine over radioactive alternatives. It moves beyond simple "safety" arguments to demonstrate how stable isotope labeling enables Metabolic Flux Analysis (MFA) and High-Resolution NMR Structural Dynamics —capabilities that are impossible with radiolabels.

Part 1: The Paradigm Shift – From Counts to Chemistry

The fundamental limitation of radioactive labeling (


H or 

C) is that it provides a binary signal: a molecule is either radioactive or it is not. It cannot tell you where the label is within a metabolite pool without extensive degradation, nor can it report on the molecule's structural environment.

Stable isotope labeling with [2-13C]-Uridine transforms the RNA analyte into a reporter of its own history and structure.

Comparison Matrix: [2-13C]-Uridine vs. H-Uridine
Feature[2-13C]-Uridine (Stable Isotope)

H-Uridine (Radioactive)
Detection Principle Mass Shift (

) & Nuclear Spin
Beta-decay (Scintillation)
Structural Resolution Atomic (via NMR/MS fragmentation)None (Bulk signal only)
Multiplexing High (Can co-label with

N,

H)
Low (Dual label

H/

C is difficult)
Flux Precision Distinguishes de novo vs. salvageMeasures total accumulation only
Safety Profile Benign (Benchtop safe)Hazmat (Biohazard + Radiation)
Regulatory Burden MinimalHigh (NRC licenses, waste logs)

Part 2: Mechanism and Pathway Visualization

To understand the utility of [2-13C]-Uridine, one must visualize its entry into the pyrimidine salvage pathway. Unlike de novo synthesis which builds the ring from aspartate and carbamoyl phosphate, the salvage pathway efficiently recycles uridine.

The C2 position is chemically stable and located on the pyrimidine ring (not the ribose), making it an ideal probe for base-pairing dynamics in NMR and a distinct mass tag in MS.

Diagram 1: The Uridine Salvage Pathway & Label Incorporation

This diagram illustrates the phosphorylation cascade of [2-13C]-Uridine into RNA.

UridineSalvage cluster_extracellular Extracellular Space cluster_cytosol Cytosol U_ext [2-13C]-Uridine (Exogenous) U_int [2-13C]-Uridine (Intracellular) U_ext->U_int hENT1/2 (Transporter) UMP [2-13C]-UMP U_int->UMP Uridine Kinase (UCK1/2) UDP [2-13C]-UDP UMP->UDP UMP Kinase UTP [2-13C]-UTP UDP->UTP NDP Kinase CTP CTP (via CTP Synthase) UTP->CTP Amination RNA Labeled RNA (Incorporated) UTP->RNA RNA Polymerase

Caption: The salvage pathway incorporates [2-13C]-Uridine into UTP and subsequently RNA. Note that UTP can also convert to CTP, potentially labeling Cytidine residues (a factor to control in flux analysis).

Part 3: Advanced Applications

High-Resolution NMR: The "Isolated Spin" Advantage

In structural biology, Uniformly labeled (


C-U)  RNA is often plagued by "spectral crowding" and strong scalar couplings (

) between adjacent carbon atoms, which broaden signals and complicate relaxation data.

The [2-13C]-Uridine Advantage:

  • Site-Specific Clarity: By labeling only the C2 position, you create an "isolated spin system." The C2 carbon is not directly bonded to other

    
    C atoms (assuming natural abundance for the rest of the molecule).
    
  • Dynamics Probing: This isolation allows for precise measurement of relaxation rates (

    
    , 
    
    
    
    ) and Relaxation Dispersion (RD) experiments. These are critical for observing "invisible" excited states of RNA—transient conformations that drive riboswitch folding or ligand binding (1).
  • Base Pairing Reporter: The C2 carbonyl is highly sensitive to hydrogen bonding status (A-U vs. G-U pairs), making it a sensitive reporter for secondary structure changes.

Mass Spectrometry & Metabolic Flux Analysis (MFA)

Radioactivity provides a "Geiger counter" readout—it tells you how much label is there, but not the isotopic distribution. [2-13C]-Uridine coupled with LC-MS allows for Mass Isotopomer Distribution Analysis (MIDA) .

  • The Data: MS resolves the RNA nucleosides into isotopologues:

    
     (unlabeled), 
    
    
    
    (one
    
    
    C), etc.
  • The Insight: This allows researchers to distinguish between RNA synthesized de novo (using endogenous glucose) versus RNA synthesized via the salvage pathway (using the tracer).

  • Quantification:

    
    
    With stable isotopes, the "precursor enrichment" (intracellular UTP pool) can be directly measured by MS, eliminating the guesswork often required in radioactive pulse-chase math (2).
    

Part 4: Experimental Protocol (LC-MS Workflow)

This protocol describes the metabolic labeling of mammalian cells using [2-13C]-Uridine, followed by LC-MS/MS quantification of incorporation.

Workflow Visualization

Workflow Step1 1. Pulse Labeling Add [2-13C]-Uridine (50-100 µM) to culture media Step2 2. Harvest & Extraction Lyse cells (Trizol or PCA) Separate RNA from free nucleotides Step1->Step2 Time: 1-24 hrs Step3 3. Enzymatic Digestion Nuclease P1 + Phosphodiesterase Convert RNA to Nucleosides Step2->Step3 Hydrolysis Step4 4. LC-MS/MS Analysis Reverse Phase C18 Column MRM Mode (Transition: 245 -> 113) Step3->Step4 Injection

Caption: Step-by-step workflow for determining [2-13C]-Uridine incorporation into total cellular RNA.

Detailed Methodology

1. Cell Culture & Pulse

  • Reagent: [2-13C]-Uridine (typically >99% enrichment).

  • Concentration: Supplement media with 50–100 µM labeled uridine.

    • Note: Uridine is non-toxic at these levels, unlike 4-thiouridine (4sU) or high-dose radioactive uridine which can induce nucleolar stress.

  • Duration: Pulse for 1 to 24 hours depending on the RNA turnover rate of interest.

2. RNA Extraction (Crucial Step)

  • Use a column-based kit (e.g., Zymo, Qiagen) or Trizol extraction.

  • Validation: It is critical to remove the "free nucleotide pool" (unincorporated [2-13C]-UTP). Column purification usually suffices, but precipitation (Lithium Chloride) is recommended for high purity.

3. Enzymatic Hydrolysis

  • Digest 1–5 µg of purified RNA into single nucleosides.

  • Enzyme Mix: Nuclease P1 (digests to NMPs) followed by Snake Venom Phosphodiesterase/Alkaline Phosphatase (digests to nucleosides).

  • Buffer: Ammonium Acetate (pH 5.3), incubate at 37°C for 1-2 hours.

4. LC-MS/MS Detection

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters HSS T3).

  • Transitions (MRM):

    • Endogenous Uridine:

      
       (Parent 
      
      
      
      Base fragment).
    • [2-13C]-Uridine:

      
       (Mass shift of +1 Da retained in the base fragment).
      
  • Calculation: Calculate the ratio of Area(245) / [Area(244) + Area(245)] to determine % incorporation.

Part 5: Economic & Safety Analysis

While the upfront cost of a vial of [2-13C]-Uridine may appear higher than


H-Uridine, the Total Cost of Ownership (TCO)  favors stable isotopes.
Cost CategoryRadioactive (

H)
Stable Isotope (

C)
Material Cost LowModerate
Waste Disposal Extremely High (Solid/Liquid radioactive waste streams)Zero (Standard chemical waste)
Compliance High (RSO oversight, scintillation fluid logs, swipe tests)None (Standard lab safety)
Shelf Life Short (Radiolysis/Decay)Indefinite (Stable)
Equipment Scintillation Counter (Single purpose)Mass Spec (Multi-purpose core facility)

References

  • Comparison of Isotope Labeling Methods

    • Title: Asymmetry of 13C labeled 3-pyruvate affords improved site specific labeling of RNA for NMR spectroscopy.
    • Source:Journal of Biomolecular NMR (via NIH NCBI)
    • URL:[Link]

    • Relevance: Validates the "site-specific" advantage of labeling specific carbons to reduce spectral crowding compared to uniform labeling.
  • Metabolic Flux Analysis Principles

    • Title: Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies.
    • Source:Metabolic Engineering (via NIH NCBI)
    • URL:[Link]

    • Relevance: Establishes the superiority of stable isotopes for calculating precise flux r
  • Atom-Specific Synthesis & Application

    • Title: Synthesis of an Atom-Specifically 2H/13C-Labeled Uridine Ribonucleoside Phosphoramidite.
    • Source:Current Protocols (via PubMed)
    • URL:[Link]

    • Relevance: Details the specific utility of atom-specific uridine labeling for avoiding resonance overlap in large RNAs.
  • General Stable Isotope Safety

    • Title: Stable isotopes: their use and safety in human nutrition studies.
    • Source:European Journal of Clinical Nutrition (via NIH NCBI)
    • URL:[Link]

    • Relevance: Confirms the safety profile and lack of toxicity for stable isotopes compared to radiotracers.[1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Uridine-2-13C

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Uridine-2-13C. As a stable, non-radioactive isotopically labeled compound, the primary safety considerations for Uridine-2-13C are derived from the chemical properties of uridine itself, rather than radiological hazards. This document outlines a risk-based approach to selecting and using Personal Protective Equipment (PPE) to ensure both personal safety and the integrity of your experimental work.

Foundational Safety Principles: A Framework of Trust

Our approach to laboratory safety is built on the pillars of Expertise, Authoritativeness, and Trustworthiness (E-E-A-T). This ensures that every protocol is not just a series of steps, but a self-validating system designed for maximum safety and experimental reproducibility.

  • Expertise & Experience: While uridine is not classified as a hazardous substance, experience dictates that meticulous handling of any high-purity chemical is crucial.[1] The primary physical hazard is the potential for fine dust generation, which necessitates control measures to prevent inhalation and contamination.[2] Our protocols are designed to mitigate these risks through containment and deliberate, careful actions.

  • Trustworthiness: Adherence to these guidelines creates a trustworthy, controlled environment. By systematically minimizing exposure, you protect yourself from potential irritation and ensure that your valuable, isotopically labeled compound is not accidentally contaminated or lost, thus preserving the validity of your results.

  • Authoritative Grounding: The recommendations herein are synthesized from authoritative sources, including Material Safety Data Sheets (MSDS) and established best practices for chemical hygiene in a laboratory setting.[3][4][5]

The Core Protocol: A Three-Phase Approach to Safe Handling

A successful and safe experiment begins long before the compound is handled and ends well after the data is collected. This three-phase approach ensures a comprehensive safety and operational workflow.

Phase 1: Pre-Operational Planning & Risk Assessment

Before opening the vial, a thorough risk assessment is critical. This proactive step is the foundation of a safe experimental procedure.

  • Review the Safety Data Sheet (SDS): Always consult the most recent SDS for uridine. Note the recommendations for handling, storage, and first aid.[1] Uridine-2-13C should be stored according to the manufacturer's instructions, typically at room temperature or in a freezer, and protected from light.[6][7]

  • Assess the Procedure: Evaluate your experimental workflow. Will you be weighing the solid? Dissolving it? Are there steps like vortexing or sonicating that could generate aerosols? The energy of the procedure dictates the level of containment and PPE required.

  • Prepare the Workspace: Designate a specific, clean area for handling the compound. For handling the solid powder, a chemical fume hood, ducted balance enclosure, or a similar ventilated space is recommended to control dust.[4][8]

  • Assemble PPE: Gather all necessary PPE before you begin. Check that all items, especially gloves, are free from defects.[3]

Visualizing the Workflow: From Receipt to Disposal

The following diagram illustrates the complete, logical workflow for safely managing Uridine-2-13C in the laboratory.

Uridine_Handling_Workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Procedure Review_SDS 1. Review SDS Assess_Risk 2. Assess Risk & Procedure Review_SDS->Assess_Risk Prepare_Workspace 3. Prepare Workspace (e.g., Fume Hood) Assess_Risk->Prepare_Workspace Don_PPE 4. Don Appropriate PPE Prepare_Workspace->Don_PPE Handle_Compound 5. Perform Experiment (Weighing, Dissolving, etc.) Don_PPE->Handle_Compound Doff_PPE 6. Doff PPE Correctly Handle_Compound->Doff_PPE Decontaminate 7. Decontaminate Workspace Doff_PPE->Decontaminate Dispose_Waste 8. Dispose of Waste (Follow Institutional Guidelines) Decontaminate->Dispose_Waste

Caption: End-to-end workflow for handling Uridine-2-13C.

Phase 2: PPE Application for Specific Scenarios

The selection of PPE is directly tied to the specific task and its potential for exposure. The following table provides clear, risk-based recommendations.

ScenarioRequired Personal Protective EquipmentRationale / Causality
Low-Energy Activities (e.g., Weighing solid, reconstitution, preparing solutions)• Eye Protection: Safety glasses with side shields (EN 166 compliant).[3]• Hand Protection: Nitrile or neoprene gloves.[3]• Body Protection: Standard laboratory coat, fully buttoned with sleeves down.[9]• Footwear: Closed-toe shoes.[9]Protects against accidental splashes to the eyes and minimal skin contact. A lab coat prevents contamination of personal clothing. Since Uridine-2-13C is a fine powder, these measures contain the compound and prevent inadvertent contact.[8]
High-Energy Activities (e.g., Vortexing, sonicating, lyophilizing)• Eye Protection: Chemical splash goggles for full eye coverage.[10]• Hand Protection: Nitrile or neoprene gloves.[3]• Body Protection: Standard laboratory coat.[9]• Respiratory Protection: Recommended if the procedure is performed outside of a primary engineering control (e.g., fume hood). A NIOSH-approved respirator with a particle filter is appropriate for dusts.[1][3]These activities increase the potential for generating aerosols or fine mists. Goggles provide superior splash protection over safety glasses. Respiratory protection may be necessary to prevent inhalation if engineering controls are not available or insufficient.
Spill Response (Minor spill of solid compound)• Eye Protection: Chemical splash goggles.[10]• Hand Protection: Double-gloving with nitrile gloves is recommended.• Body Protection: Laboratory coat.[9]• Respiratory Protection: A NIOSH-approved respirator with a particle filter should be worn to prevent inhalation of dust during cleanup.[1][3]Enhanced PPE is required to manage the uncontrolled release of the compound. Double-gloving provides an extra layer of protection, and respiratory protection is critical as cleanup activities can easily aerosolize the fine powder.[8]

Donning and Doffing PPE: Always don PPE before entering the designated work area and doff it before leaving to prevent cross-contamination. The removal of gloves should be done by rolling them off the hand to ensure the contaminated outer surface is contained.[11] Hands must be washed thoroughly with soap and water after removing gloves.[4][11]

Phase 3: Post-Procedure Decontamination and Disposal
  • Surface Decontamination: Wipe down the work area (balance, benchtop, etc.) with an appropriate cleaning agent (e.g., 70% ethanol) to remove any residual compound.

  • Waste Segregation: All disposable items that have come into contact with Uridine-2-13C (e.g., weigh boats, pipette tips, gloves, bench paper) should be considered contaminated waste.

  • Disposal: Dispose of waste in accordance with your institution's chemical waste guidelines. Since Uridine-2-13C is a non-radioactive , stable isotope, it should not be disposed of in radioactive waste streams.[12] Consult your local waste disposal expert for specific instructions.[2] Do not empty unused material into drains.[1][5]

Emergency Procedures: Spill and Exposure

  • Minor Spill (Solid):

    • Alert others in the immediate area.

    • Wearing the appropriate spill response PPE (see table above), gently cover the spill with absorbent paper to prevent further dispersal.

    • Use dry cleanup procedures; avoid generating dust.[8] Carefully sweep the material into a designated waste container.

    • Clean the area with a wet wipe or towel to remove any remaining powder.

    • Dispose of all cleanup materials as chemical waste.

  • Personal Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[3]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3]

    • Inhalation: Move the affected person to fresh air.[1]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, have them drink plenty of water.[3]

    • In all cases of exposure, seek medical attention if symptoms persist or if there is any doubt.

By integrating these expert-driven protocols into your daily laboratory work, you build a foundation of safety and trust, ensuring the well-being of all personnel and the uncompromised quality of your research.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Uridine-5'-monophosphate disodium salt.
  • Loba Chemie. (n.d.). Safety Data Sheet: URIDINE For Biochemistry.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet: Uridine sc-296685.
  • Princeton University Environmental Health & Safety. (n.d.). Handling Radioactive Materials Safely.
  • University of Nevada, Reno Environmental Health & Safety. (n.d.). Guide to Isotope Management In Laboratories.
  • Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Uridine 5'-monophosphate disodium.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: Uridine.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Uridine.
  • Clendinen, C. S., et al. (2016). An overview of methods using 13C for improved compound identification in metabolomics and natural products. PMC - NIH. [Link]

  • MedchemExpress. (n.d.). MCE Isotope-Labeled Compounds Handbook.
  • Stang, L. G., & Dunning, J. R. (1953). EQUIPMENT FOR SAFE HANDLING OF RADIOACTIVE ISOTOPES. Cleveland Clinic Quarterly.
  • University of Rochester Environmental Health & Safety. (2024). Common Personal Protective Equipment.
  • Kugler, J. C., et al. (2017). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research.
  • Wikipedia. (n.d.). Isotopic labeling.
  • Mullen, P. J., & DeBerardinis, R. J. (2012).
  • Cambridge Isotope Laboratories, Inc. (n.d.). Uridine·H₂O (¹³C₉, 98%; ¹⁵N₂, 96-98%) CP 95%.
  • CDN Isotopes. (n.d.). Uridine-2-13C.
  • Pharmaffiliates. (n.d.). Uridine-impurities.
  • LGC Standards. (n.d.). Uridine-2-13C | CAS 35803-42-0.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Uridine-2-13C
Reactant of Route 2
Uridine-2-13C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.